Psb-CB5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-16-7-5-14(6-8-16)13-25-17-4-1-3-15(11-17)12-18-19(24)23-9-2-10-26-20(23)22-18/h1,3-8,11-12H,2,9-10,13H2/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBQRMOGMULGPP-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N=C2SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/N=C2SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031964 | |
| Record name | CID-85469571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-30-8 | |
| Record name | PSB-CB5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CID-85469571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-CB5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75Q5Q6F7LA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Psb-CB5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Psb-CB5, a potent and selective antagonist of the G protein-coupled receptor 18 (GPR18). This document collates key quantitative data, details experimental protocols for studying this compound's effects, and provides visual representations of its interaction with the GPR18 signaling pathway.
Core Mechanism of Action: Selective GPR18 Antagonism
This compound functions as a selective antagonist of GPR18, a receptor that has been implicated in a variety of physiological processes, including immune response, cardiovascular regulation, and metabolic control.[1][2] As an antagonist, this compound binds to the GPR18 receptor and blocks the binding and subsequent signaling of GPR18 agonists, such as the endogenous ligand N-arachidonylglycine (NAGly) and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC).[3][4] This blockade of agonist-induced signaling is the fundamental mechanism through which this compound exerts its pharmacological effects.
The selectivity of this compound for GPR18 over other related receptors, such as the cannabinoid receptors CB1 and CB2, and the G protein-coupled receptor 55 (GPR55), makes it a valuable tool for elucidating the specific physiological and pathological roles of GPR18.[5]
Quantitative Data: Potency and Selectivity of this compound
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 279 nM | β-arrestin recruitment assay (inhibition of THC-induced GPR18 activation) |
Table 1: Potency of this compound at the GPR18 Receptor.
| Receptor | Selectivity Fold vs. GPR18 | Reference |
| CB1 | >36-fold | |
| CB2 | 14-fold | |
| GPR55 | >36-fold |
Table 2: Selectivity Profile of this compound.
GPR18 Signaling Pathways and this compound Intervention
GPR18 is known to couple to inhibitory G proteins (Gαi/o) and G proteins of the Gq family (Gαq/11). Upon agonist binding, these G proteins dissociate and activate downstream effector molecules, leading to a cellular response. This compound, by blocking agonist binding, prevents the initiation of these signaling cascades. Additionally, agonist binding to GPR18 can trigger the recruitment of β-arrestin, a process that is also inhibited by this compound.
Caption: GPR18 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
β-Arrestin Recruitment Assay
This assay is used to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced β-arrestin recruitment to the GPR18 receptor.
Materials:
-
CHO-K1 cells stably co-expressing human GPR18 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin, and streptomycin).
-
GPR18 agonist (e.g., THC).
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Detection reagent for the enzyme complementation system.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the GPR18-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the GPR18 agonist in assay buffer.
-
Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the GPR18 agonist (typically the EC80 concentration) to the wells containing this compound and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to generate an inhibition curve and calculate the IC50 value.
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. PSB CB5 | Other Cannabinoids | Tocris Bioscience [tocris.com]
The Function of GPR18: An In-depth Technical Guide
G Protein-Coupled Receptor 18 (GPR18), an orphan receptor with emerging therapeutic potential, is a member of the Class A family of GPCRs. Initially identified in 1997, GPR18 has garnered significant attention for its role in a multitude of physiological and pathological processes, including immune modulation, pain perception, metabolism, and cancer progression.[1][2][3] This guide provides a comprehensive overview of the core functions of GPR18, its ligands, signaling pathways, and its implications in health and disease, tailored for researchers, scientists, and drug development professionals.
Ligands of GPR18
GPR18 is activated by a range of endogenous and synthetic ligands, many of which also interact with the endocannabinoid system.[1][4] The receptor's pharmacology is complex, with ligands exhibiting varying degrees of selectivity and, in some cases, biased agonism.
Endogenous Ligands
Two primary endogenous ligands have been proposed for GPR18:
-
N-arachidonoyl glycine (NAGly): A metabolite of the endocannabinoid anandamide, NAGly was one of the first identified endogenous agonists for GPR18. It has been shown to induce a variety of cellular responses through GPR18 activation, including microglial cell migration and apoptosis in macrophages.
-
Resolvin D2 (RvD2): An endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), RvD2 plays a crucial role in the resolution of inflammation. It activates GPR18 to promote macrophage phagocytosis and reduce neutrophil infiltration, highlighting the receptor's role in anti-inflammatory processes.
Phytocannabinoids and Synthetic Ligands
Several phytocannabinoids and synthetic compounds have been identified as GPR18 modulators:
-
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC): The primary psychoactive component of cannabis, Δ⁹-THC is a potent agonist at GPR18, even more so than at the classical cannabinoid receptors CB₁ and CB₂.
-
Abnormal Cannabidiol (Abn-CBD): A synthetic regioisomer of cannabidiol, Abn-CBD acts as an agonist at GPR18.
-
O-1602: A synthetic cannabidiol derivative that acts as an agonist at GPR18.
-
O-1918: Initially described as an antagonist, O-1918 has been shown to exhibit biased agonism, acting as an agonist in some assays (e.g., calcium mobilization) while antagonizing other pathways.
-
PSB-KK-1415 and PSB-KD107: These are examples of novel synthetic agonists for GPR18.
Tissue Distribution and Expression
GPR18 is widely expressed throughout the body, with particularly high levels observed in immune cells and tissues. Its expression profile aligns with its diverse physiological functions.
| Tissue/Cell Type | Expression Level | Reference |
| Spleen | High | |
| Thymus | High | |
| Peripheral Blood Leukocytes | High | |
| Lymph Nodes | High | |
| Testis | High | |
| Cerebellum | High | |
| Lung | High | |
| Pulmonary Arteries | Higher than Bronchioles | |
| Immune Cells (Microglia, Neutrophils, Macrophages) | Expressed | |
| Skeletal Muscle | Expressed | |
| Heart | Expressed |
Signaling Pathways
GPR18 couples to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. The specific pathway activated can be ligand-dependent, a phenomenon known as biased agonism. The receptor has been shown to signal through Gαi/o, Gαq/11, and Gαs proteins.
Gαi/o-Mediated Signaling
Activation of the Gαi/o pathway by GPR18 agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also implicated in the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade. Pertussis toxin (PTX), an inhibitor of Gαi/o signaling, has been shown to attenuate GPR18-mediated effects such as cell migration and ERK phosphorylation.
Gαq/11-Mediated Signaling
Coupling of GPR18 to Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NAGly receptor - Wikipedia [en.wikipedia.org]
The Discovery and Development of Psb-CB5: A Selective GPR18 Antagonist
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Psb-CB5 has emerged as a critical pharmacological tool in the study of G protein-coupled receptor 18 (GPR18), a receptor implicated in a range of physiological processes from immune response to intraocular pressure regulation. This document provides a comprehensive technical overview of the discovery, development, and experimental characterization of this compound. It details the methodologies of key assays, summarizes quantitative data, and visualizes the intricate signaling pathways associated with GPR18 modulation. This guide is intended to serve as a vital resource for researchers engaged in the exploration of GPR18-targeted therapeutics.
Introduction
G protein-coupled receptor 18 (GPR18) was initially identified as an orphan receptor with limited understanding of its endogenous ligands and physiological functions. Its sequence homology to cannabinoid receptors sparked interest in its potential role within the endocannabinoid system. The discovery of N-arachidonoyl glycine (NAGly) as a putative endogenous agonist for GPR18 further solidified its position as a receptor of interest for therapeutic intervention. However, the lack of selective antagonists hindered the precise elucidation of its signaling pathways and physiological roles. The development of this compound marked a significant breakthrough, providing the scientific community with the first selective antagonist for GPR18.[1] This has paved the way for more detailed investigations into the receptor's function and its potential as a drug target.
Discovery of this compound
The discovery of this compound was the result of a focused screening effort to identify selective ligands for GPR18. The primary assay utilized in its discovery was the β-arrestin recruitment assay, a robust method for detecting ligand-induced receptor activation and subsequent intracellular signaling.
Experimental Protocol: β-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a common method for this type of screening.[2][3] This assay is based on enzyme fragment complementation. Cells are engineered to express the target receptor (GPR18) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forming an active enzyme that generates a chemiluminescent signal. Antagonists are identified by their ability to inhibit the agonist-induced signal.
Detailed Protocol:
-
Cell Culture and Plating:
-
CHO-K1 cells stably co-expressing human GPR18 tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase are cultured in F-12 medium supplemented with 10% FBS, penicillin, streptomycin, and geneticin.
-
Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 to 20,000 cells per well.[4]
-
Plates are incubated overnight at 37°C in a 5% CO2 incubator.[2]
-
-
Compound Preparation and Addition:
-
This compound and a known GPR18 agonist (e.g., N-arachidonoyl glycine or Δ9-THC) are serially diluted in assay buffer.
-
For antagonist screening, cells are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Following pre-incubation with the antagonist, the GPR18 agonist is added at a concentration that elicits a submaximal response (EC80).
-
The plates are then incubated for 90 minutes at 37°C.
-
-
Signal Detection:
-
The detection reagent, containing the chemiluminescent substrate, is added to each well.
-
After a 60-minute incubation at room temperature in the dark, the chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as a percentage of the agonist-induced signal.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined by non-linear regression analysis.
-
Chemical Properties and Synthesis of this compound
This compound, with the IUPAC name (2Z)-2-[[3-[(4-Chlorophenyl)methoxy]phenyl]methylene]-6,7-dihydro-5H-imidazo[2,1-b]\thiazin-3(2H)-one, is a small molecule with a molecular weight of 384.88 g/mol and a chemical formula of C20H17ClN2O2S.
Synthetic Route Overview
The synthesis of this compound and its analogs generally involves a multi-step process. While a detailed, step-by-step protocol is proprietary to its developers, the general synthetic strategy can be inferred from related publications on similar scaffolds. The core structure is typically assembled through a series of condensation and cyclization reactions. A plausible, though not definitively published, synthetic approach is outlined below.
Hypothetical Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
In Vitro and In Vivo Characterization
This compound has been extensively characterized through a variety of in vitro and in vivo studies to determine its potency, selectivity, and pharmacological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 279 nM | Human GPR18 | β-arrestin recruitment | |
| Selectivity | >36-fold | Human CB1 | Radioligand binding | |
| Selectivity | 14-fold | Human CB2 | Radioligand binding | |
| Selectivity | >36-fold | Human GPR55 | Not specified |
Table 2: In Vivo Effects of this compound in Rodent Models
| Species | Dose Range | Administration Route | Observed Effect | Key Finding |
| Mice | 1-30 mg/kg | Intraperitoneal | Reduced locomotor activity | Significant reduction at 3 and 30 mg/kg |
| Mice | 1-10 mg/kg | Intraperitoneal | Attenuated food intake | Significant reduction at 3 and 10 mg/kg |
Experimental Protocols for In Vivo Studies
The open-field test is a standard method to assess general locomotor activity and exploratory behavior in rodents.
Detailed Protocol:
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena is equipped with an overhead video camera connected to a tracking software.
-
Animal Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 1% Tween 80 in saline) and administered intraperitoneally at the desired doses. Control animals receive the vehicle alone.
-
Test Procedure:
-
30 minutes after injection, each mouse is individually placed in the center of the open-field arena.
-
The animal's activity is recorded for a set period, typically 10-20 minutes.
-
The arena is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis: The tracking software analyzes various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Statistical analysis (e.g., ANOVA) is used to compare the different treatment groups.
-
The measurement of food and water consumption is crucial for evaluating the effects of a compound on appetite and metabolism.
Detailed Protocol:
-
Animal Housing: Rats are individually housed in cages that allow for the precise measurement of food and water intake.
-
Acclimation: Animals are acclimated to the housing conditions and handling for several days before the experiment.
-
Drug Administration: this compound is administered via the desired route (e.g., intraperitoneal injection).
-
Measurement:
-
Pre-weighed food hoppers and water bottles are provided to the animals.
-
Food and water consumption is measured at regular intervals (e.g., 2, 4, and 24 hours) after drug administration by weighing the remaining food and water. Spillage is collected and accounted for.
-
Body weight of the animals is also monitored daily.
-
-
Data Analysis: The cumulative food and water intake for each animal is calculated and compared between the treatment and control groups using appropriate statistical methods.
GPR18 Signaling Pathways
GPR18 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. This compound, as a GPR18 antagonist, is expected to block these signaling events.
GPR18 has been shown to couple to Gαi/o, Gαq/11, and Gαs proteins.
-
Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 Pathway: The Gαq/11 pathway activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.
-
Gαs Pathway: Coupling to Gαs stimulates adenylyl cyclase activity, leading to an increase in cAMP production.
GPR18 Signaling and the eNOS-NO-cGMP Pathway:
There is evidence suggesting a link between GPR18 activation and the endothelial nitric oxide synthase (eNOS) - nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) pathway. Activation of GPR18 may lead to increased eNOS activity, NO production, and subsequent activation of soluble guanylate cyclase (sGC) to produce cGMP, which plays a role in vasodilation.
Visualization of GPR18 Signaling
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of GPR18 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 18 (GPR18) is emerging as a critical regulator of the inflammatory cascade, with a particularly prominent role in the resolution of inflammation. Initially identified as an orphan receptor, GPR18 is now recognized as a key receptor for the specialized pro-resolving mediator (SPM) Resolvin D2 (RvD2) and the endocannabinoid metabolite N-arachidonoyl glycine (NAGly). Its expression on various immune cells, including macrophages, microglia, neutrophils, and lymphocytes, positions it as a central node in modulating immune cell function. Activation of GPR18 signaling pathways, which involve Gαi/o and Gαq proteins, cyclic AMP (cAMP), mitogen-activated protein kinases (MAPK), and STAT3, orchestrates a shift from a pro-inflammatory to a pro-resolving and anti-inflammatory state. This guide provides a comprehensive technical overview of the current understanding of GPR18's role in inflammation, detailing its signaling mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling networks.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated or chronic inflammation underpins a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cardiovascular diseases. The resolution of inflammation is an active, highly regulated process, and its failure can lead to persistent inflammation and tissue damage. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation.
GPR18 has been identified as a crucial receptor for the SPM Resolvin D2 (RvD2), positioning it as a key player in the resolution phase of inflammation.[1][2] Furthermore, the endocannabinoid-related molecule N-arachidonoyl glycine (NAGly) also activates GPR18, linking this receptor to the broader endocannabinoid system's immunomodulatory functions.[2] GPR18 is expressed in a variety of immune cells, where its activation triggers signaling cascades that promote anti-inflammatory and pro-resolving functions, such as enhancing macrophage efferocytosis (the clearance of apoptotic cells), reducing the production of pro-inflammatory cytokines, and modulating immune cell migration.[2][3] This technical guide will delve into the molecular mechanisms of GPR18 signaling in the inflammatory response, present quantitative data from key studies, provide detailed experimental protocols, and offer visual representations of the signaling pathways involved.
GPR18 Signaling in the Inflammatory Response
GPR18 is a class A G-protein-coupled receptor (GPCR). Upon activation by its ligands, primarily RvD2 and NAGly, GPR18 initiates intracellular signaling cascades through the coupling of heterotrimeric G proteins, predominantly Gαi/o and Gαq.
Key Signaling Pathways:
-
Gαi/o Pathway: The coupling of GPR18 to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of ERK1/2, p38, and to a lesser extent, JNK. Activation of the Gαi/o pathway is sensitive to pertussis toxin (PTX).
-
Gαq Pathway: GPR18 activation can also proceed through Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
-
STAT3 Pathway: A crucial downstream effector of GPR18 signaling in macrophages is the Signal Transducer and Activator of Transcription 3 (STAT3). The interaction between RvD2 and GPR18 on macrophages leads to the phosphorylation of STAT3, which is critical for promoting macrophage phagocytosis and the resolution of inflammation.
-
Akt Pathway: In some cell types, such as myoblasts, GPR18 activation by RvD2 has been shown to induce the phosphorylation of Akt, a key regulator of cell survival and proliferation.
These signaling pathways ultimately orchestrate the pro-resolving and anti-inflammatory functions of GPR18.
Quantitative Data on GPR18 Function in Inflammation
The following tables summarize key quantitative findings from studies investigating the role of GPR18 in the inflammatory response.
Table 1: In Vitro Effects of GPR18 Ligands
| Ligand | Cell Type | Assay | Parameter | Result | Citation(s) |
| Resolvin D2 (RvD2) | CHO cells overexpressing human GPR18 | β-arrestin recruitment | EC50 | 2.0 x 10⁻¹³ M | |
| Resolvin D2 (RvD2) | Human Macrophages | Phagocytosis of E. coli | % Increase | Dose-dependent increase | |
| Resolvin D2 (RvD2) | Human Macrophages | Efferocytosis of apoptotic PMNs | % Increase | Dose-dependent increase | |
| N-arachidonoyl glycine (NAGly) | GPR18-transfected CHO cells | cAMP inhibition | IC50 | 20 ± 8 nM | |
| N-arachidonoyl glycine (NAGly) | BV-2 microglia | Cell Migration | Effective Concentration | Sub-nanomolar | |
| N-arachidonoyl glycine (NAGly) | HEK293-GPR18 cells | Calcium Mobilization | Agonist | Induces Ca²⁺ mobilization | |
| N-arachidonoyl glycine (NAGly) | Primary human CD4+ T cells | Cytokine Release (IFNγ and IL-17) | % Reduction | Significant decrease with 10 µM NAGly |
Table 2: In Vivo Effects of GPR18 Modulation in Inflammatory Models
| Model | Treatment | Parameter | Result | Citation(s) |
| E. coli-induced Peritonitis (Mouse) | Resolvin D2 (RvD2) | PMN numbers in peritoneal exudate | Reduced | |
| E. coli-induced Peritonitis (Mouse) | Resolvin D2 (RvD2) | Macrophage efferocytosis | Increased | |
| E. coli-induced Peritonitis (Mouse) | Resolvin D2 (RvD2) | E. coli colonies in peritoneal exudate | Lowered counts | |
| Polymicrobial Sepsis (Mouse) | Resolvin D2 (RvD2) | Survival | Increased | |
| Abdominal Aortic Aneurysm (Mouse) | Resolvin D2 (RvD2) | Pro-inflammatory cytokine production | Attenuated | |
| Abdominal Aortic Aneurysm (Mouse) | Resolvin D2 (RvD2) | Immune cell infiltration | Attenuated | |
| Abdominal Aortic Aneurysm (Mouse) | Resolvin D2 (RvD2) | TGF-β2 and IL-10 expression | Increased | |
| Duchenne Muscular Dystrophy (mdx mouse) | GPR18 agonist (PSB-KD107) | Total macrophage density in muscle | Decreased by ~35% | |
| Duchenne Muscular Dystrophy (mdx mouse) | GPR18 agonist (PSB-KD107) | Proportion of anti-inflammatory (CD206+) macrophages | Increased by 2.9-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of GPR18.
GPR18-Mediated Chemotaxis Assay (Boyden Chamber)
This protocol is adapted for studying the migration of immune cells, such as BV-2 microglia, in response to GPR18 ligands.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for microglia)
-
BV-2 microglial cells
-
Cell culture medium (e.g., DMEM) with and without serum
-
GPR18 agonist (e.g., NAGly) and antagonist (e.g., O-1918)
-
Chemoattractant (positive control, e.g., ATP)
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture BV-2 cells to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium for 16-18 hours.
-
Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions.
-
Loading Chemoattractants: To the lower wells of the chamber, add:
-
Serum-free medium (negative control)
-
Chemoattractant (positive control)
-
GPR18 agonist at various concentrations
-
GPR18 agonist + antagonist (to confirm specificity)
-
-
Cell Seeding: Harvest the serum-starved BV-2 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Add the cell suspension to the upper chamber of each well.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a duration determined by the cell type's migration speed (e.g., 4-6 hours for BV-2 cells).
-
Cell Staining and Quantification:
-
After incubation, carefully remove the upper chamber.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI or crystal violet).
-
Alternatively, for a fluorescence-based assay, pre-label the cells with Calcein-AM before seeding. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Quantify the number of migrated cells per field of view (for manual counting) or the relative fluorescence units. Compare the migration in response to the GPR18 agonist with the negative and positive controls.
GPR18-Mediated Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to GPR18 activation, typically in a cell line overexpressing GPR18, such as HEK293 cells.
Materials:
-
HEK293 cells stably transfected with human GPR18
-
Cell culture medium (e.g., DMEM)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
GPR18 agonist (e.g., NAGly or RvD2)
-
Fluorescence plate reader with an injection module or a fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Plating: Seed the HEK293-GPR18 cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at room temperature for 45-60 minutes to allow for dye uptake and de-esterification.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injector, add the GPR18 agonist at the desired concentration to the wells.
-
Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths following excitation at two different wavelengths. For single-wavelength dyes like Fluo-4, record the emission at the appropriate wavelength.
-
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence intensities over time. The peak increase in fluorescence after agonist addition represents the calcium mobilization response.
Visualizing GPR18 Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of GPR18 and a typical experimental workflow for studying its function.
Caption: GPR18 Signaling Pathways in Inflammation.
Caption: Workflow for a GPR18-mediated chemotaxis assay.
Conclusion and Future Directions
GPR18 has unequivocally emerged as a significant player in the regulation of the inflammatory response, with a strong inclination towards promoting its resolution. The activation of GPR18 by its endogenous ligands, Resolvin D2 and N-arachidonoyl glycine, initiates a cascade of intracellular events that collectively dampen pro-inflammatory signaling and enhance pro-resolving functions in immune cells. The quantitative data and experimental evidence amassed to date strongly support the therapeutic potential of targeting GPR18 for a variety of inflammatory conditions.
For drug development professionals, GPR18 represents a promising target for the development of novel anti-inflammatory and pro-resolving therapeutics. The development of selective GPR18 agonists could offer a new strategy to actively promote the resolution of inflammation, a departure from traditional anti-inflammatory drugs that primarily block pro-inflammatory pathways.
Future research should focus on several key areas:
-
Ligand Specificity and Biased Agonism: A deeper understanding of how different ligands can bias GPR18 signaling towards specific downstream pathways will be crucial for developing targeted therapies with improved efficacy and reduced side effects.
-
In Vivo Validation: While preclinical in vivo data is promising, further studies in more complex and chronic disease models are needed to fully validate the therapeutic potential of GPR18 modulation.
-
Translational Studies: Investigating the expression and function of GPR18 in human inflammatory diseases will be essential to translate the findings from preclinical models to the clinic.
References
Psb-CB5: A Selective GPR18 Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging ties to the endocannabinoid system, has garnered significant interest as a potential therapeutic target for a range of physiological processes, including immune modulation, intraocular pressure regulation, and cellular migration.[1][2][3] The discovery and characterization of selective ligands for GPR18 are paramount to delineating its functional roles and validating its therapeutic potential. Psb-CB5 has emerged as a pioneering pharmacological tool, being the first identified selective antagonist for GPR18.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and its utility as a research tool.
Core Data Presentation: Pharmacological Profile of this compound
The pharmacological activity of this compound has been primarily characterized through functional assays, with a focus on its antagonist potency at the human GPR18 receptor and its selectivity against related cannabinoid receptors (CB1 and CB2) and the orphan receptor GPR55.
| Compound | Target | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| This compound | human GPR18 | β-arrestin recruitment | Δ⁹-THC | CHO-K1 | 279 |
Table 1: Antagonist Potency of this compound at GPR18. This table summarizes the in vitro antagonist potency of this compound at the human GPR18 receptor. The IC50 value was determined in a β-arrestin recruitment assay using CHO-K1 cells stably expressing the human GPR18 receptor, with Δ⁹-tetrahydrocannabinol (THC) as the agonist.
| Compound | Receptor | Assay Type | Value (nM) | Selectivity Fold (vs. GPR18) | Reference |
| This compound | human CB1 | Radioligand Binding | >10,000 (Ki) | >36 | |
| human CB2 | Radioligand Binding | 4,000 (Ki) | 14 | ||
| human GPR55 | β-arrestin recruitment | >10,000 (IC50) | >36 |
Table 2: Selectivity Profile of this compound. This table details the selectivity of this compound against other relevant G protein-coupled receptors. The selectivity was determined by comparing the potency of this compound at GPR18 with its activity at human CB1, CB2, and GPR55 receptors. Ki values for CB1 and CB2 receptors were determined in radioligand binding assays, while the IC50 for GPR55 was determined in a β-arrestin recruitment assay.
GPR18 Signaling and Mechanism of this compound Antagonism
GPR18 is known to couple to Gαi/o and Gαq/11 proteins, leading to downstream signaling cascades that include the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. The endogenous agonist for GPR18 is N-arachidonoyl glycine (NAGly). This compound exerts its antagonist effect by binding to the GPR18 receptor and preventing its activation by agonists like NAGly or synthetic agonists such as Δ⁹-THC. This blockade inhibits the subsequent downstream signaling events.
Experimental Protocols
The characterization of this compound as a selective GPR18 antagonist involved several key in vitro assays. The detailed methodologies for these experiments are crucial for the replication and validation of the findings.
β-Arrestin Recruitment Assay (for GPR18 and GPR55)
This functional assay measures the recruitment of β-arrestin to the activated GPCR, a hallmark of receptor activation and subsequent desensitization. The PathHunter® β-arrestin assay from DiscoveRx is a commonly employed platform for this purpose.
Objective: To determine the antagonist potency (IC50) of this compound at the human GPR18 and GPR55 receptors.
Materials:
-
Cell Lines: CHO-K1 cells stably co-expressing the human GPR18 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. A similar cell line expressing human GPR55 is used for selectivity testing.
-
Agonist: Δ⁹-tetrahydrocannabinol (THC) for GPR18 or an appropriate agonist for GPR55.
-
Test Compound: this compound.
-
Reagents: PathHunter® detection reagents (including substrate for β-galactosidase).
-
Equipment: 384-well microplates, incubator, and a chemiluminescence plate reader.
Methodology:
-
Cell Plating: Seed the CHO-K1 cells expressing the receptor of interest into 384-well microplates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Antagonist Incubation: Add the diluted this compound to the cell plates and incubate for a predetermined period (e.g., 30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 concentration of THC for GPR18) to the wells containing the test compound and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents to the wells and incubate at room temperature for 60 minutes to allow for the enzymatic reaction to occur.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay (for CB1 and CB2 Receptors)
This assay is used to determine the binding affinity (Ki) of a test compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing either the human CB1 or CB2 receptor.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., WIN55,212-2).
-
Test Compound: this compound.
-
Reagents: Assay buffer (e.g., Tris-HCl with BSA), scintillation cocktail.
-
Equipment: Glass fiber filters, cell harvester, scintillation counter.
Methodology:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]CP55,940) and varying concentrations of the test compound (this compound). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conclusion
This compound stands as a critical tool for the pharmacological investigation of GPR18. Its demonstrated potency and, most importantly, its selectivity over other cannabinoid-related receptors, enable researchers to dissect the specific physiological and pathophysiological roles of GPR18 with greater precision. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of this compound and other future GPR18 modulators. The continued use of this compound in a variety of in vitro and in vivo models will undoubtedly contribute to a deeper understanding of GPR18 biology and its potential as a novel therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Chronic Activation of the Novel Endocannabinoid Receptor GPR18 on Myocardial Function and Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. This compound | C20H17ClN2O2S | CID 85469571 - PubChem [pubchem.ncbi.nlm.nih.gov]
GPR18 Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging significance, is gaining traction as a potential therapeutic target in a variety of physiological and pathological processes.[1][2] Initially identified in 1997, GPR18 shares low sequence homology with cannabinoid receptors but is increasingly recognized for its role within the endocannabinoid system and beyond.[1] This technical guide provides a comprehensive overview of the core signaling pathways of GPR18, its key ligands, and the experimental methodologies used to elucidate its function. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising receptor.
GPR18 is notably expressed in immune cells, including microglia, macrophages, and lymphocytes, as well as in the spleen, thymus, and peripheral blood leukocytes, suggesting a critical role in immunomodulation and inflammation.[1][3] Its involvement extends to processes such as cell migration, proliferation, and the resolution of inflammation.
Ligands of GPR18
GPR18 is activated by several endogenous and synthetic ligands. The primary endogenous agonists that have been identified are N-arachidonoyl glycine (NAGly) and Resolvin D2 (RvD2).
-
N-arachidonoyl glycine (NAGly): A metabolite of the endocannabinoid anandamide, NAGly was one of the first identified endogenous ligands for GPR18. It has been shown to stimulate various cellular responses through GPR18, including microglia migration and proliferation.
-
Resolvin D2 (RvD2): A specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), RvD2 plays a crucial role in the resolution of inflammation. Its interaction with GPR18 highlights the receptor's importance in anti-inflammatory and pro-resolving pathways.
In addition to these endogenous ligands, several cannabinoid compounds, such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), have also been shown to activate GPR18.
Core Signaling Pathways
GPR18 primarily signals through the Gαi/o and Gαq/11 families of G proteins, leading to the modulation of several downstream effector systems. There is also some evidence for its coupling to Gαs proteins. The activation of these pathways results in a cascade of intracellular events that mediate the diverse physiological functions of GPR18.
Gαi/o-Mediated Signaling
The coupling of GPR18 to Gαi/o proteins is a well-established signaling axis. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also implicated in the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).
Gαq/11-Mediated Signaling
GPR18 activation can also proceed through Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Quantitative Data on GPR18 Signaling
The potency and efficacy of various ligands at GPR18 have been quantified in different cellular systems and assays. The following table summarizes key quantitative data.
| Ligand | Assay | Cell Line | Parameter | Value | Reference |
| NAGly | cAMP Inhibition | CHO-GPR18 | IC₅₀ | 20 ± 8 nM | |
| NAGly | Calcium Mobilization | HEK293/GPR18 | EC₅₀ | ~100 nM | |
| NAGly | ERK1/2 Phosphorylation | HEK293/GPR18 | EC₅₀ | ~50 nM | |
| Resolvin D2 | β-arrestin Recruitment | CHO-GPR18 | EC₅₀ | 2.0 x 10⁻¹³ M | |
| Δ⁹-THC | Calcium Mobilization | HEK293/GPR18 | EC₅₀ | ~300 nM | |
| Δ⁹-THC | β-arrestin Recruitment | CHO-K1 GPR18 | EC₅₀ | ~1 µM | |
| Δ⁹-THC | ERK1/2 Phosphorylation | HEK293/GPR18 | EC₅₀ | ~200 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of GPR18 signaling. Below are outlines of key experimental protocols.
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon GPR18 activation by a Gαi/o-coupled pathway.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing GPR18 (e.g., CHO or HEK293 cells) in a suitable multi-well plate and culture overnight.
-
Assay Buffer: On the day of the assay, replace the culture medium with an appropriate assay buffer.
-
Forskolin Stimulation: To measure the inhibitory effect of GPR18 activation, stimulate the cells with a known concentration of forskolin to induce cAMP production.
-
Ligand Addition: Add serial dilutions of the GPR18 agonist (e.g., NAGly) to the wells and incubate for a specified period (e.g., 30 minutes at room temperature).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Determine the IC₅₀ value of the agonist by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR18 coupled to Gαq/11 proteins.
Methodology:
-
Cell Culture: Plate GPR18-expressing cells (e.g., HEK293 cells) onto black-walled, clear-bottom multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye leakage, and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Ligand Addition and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of the GPR18 agonist. The fluorescence intensity is then monitored over time to measure the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC₅₀ of the agonist.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is particularly useful for studying Gαi/o-coupled receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing GPR18.
-
Assay Incubation: In a multi-well plate, incubate the cell membranes with the GPR18 agonist, GDP, and an assay buffer containing Mg²⁺.
-
Initiation of Binding: Initiate the binding reaction by adding [³⁵S]GTPγS and incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
Quantification: Wash the filters with ice-cold buffer, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding. Construct dose-response curves to calculate the EC₅₀ and Emax values for the agonist.
Conclusion
GPR18 is a multifaceted receptor with significant implications in immunology, inflammation, and cellular regulation. Its signaling through Gαi/o and Gαq/11 pathways, activated by endogenous ligands like NAGly and RvD2, presents a compelling area for further research and therapeutic development. The experimental protocols detailed in this guide provide a framework for the robust investigation of GPR18 function. A thorough understanding of these signaling pathways and the methodologies to study them is paramount for unlocking the full therapeutic potential of targeting GPR18 in various disease states. As research continues, a more detailed picture of the intricate signaling networks governed by GPR18 will undoubtedly emerge, paving the way for novel therapeutic interventions.
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR18 in microglia: implications for the CNS and endocannabinoid system signalling - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: GPR18 Expression in Human Tissues
An In-depth Technical Guide on the Expression of GPR18
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the tissue expression, signaling pathways, and experimental methodologies related to the G protein-coupled receptor 18 (GPR18). GPR18 is a class A orphan G protein-coupled receptor (GPCR) that has garnered significant interest due to its potential roles in immunomodulation, pain, metabolism, and cancer.[1] Although it shares low sequence homology with classical cannabinoid receptors, it is considered a putative cannabinoid receptor, responsive to ligands such as N-arachidonoyl glycine (NAGly) and the pro-resolving lipid mediator Resolvin D2 (RvD2).[1][2]
The expression of GPR18 varies significantly across different human tissues at both the mRNA and protein levels. It is most prominently found in tissues and cells associated with the immune system.[1][3] The following table summarizes the relative expression levels based on data compiled from various sources, including The Human Protein Atlas and transcriptomic studies.
| Tissue/Cell Type | mRNA Expression Level | Protein Expression Level | References |
| Immune System | |||
| Spleen | High | High | |
| Lymph Node | High | High | |
| Tonsil | High | High | |
| Bone Marrow | High | Detected | |
| Peripheral Blood Leukocytes | High | Detected | |
| - CD4+ & CD8+ T-cells | High | Detected | |
| - CD19+ B-cells | High | Detected | |
| - Monocytes | Low | Detected | |
| Thymus | High | Moderate | |
| Appendix | Detected | Detected | |
| Nervous System | |||
| Cerebellum | High | Detected | |
| Brainstem | Strong | Detected | |
| Hypothalamus | Strong | Not Specified | |
| Rostral Ventrolateral Medulla | Detected | Detected | |
| Hippocampus | No Expression | Not Specified | |
| Frontal Cortex | No Expression | Not Specified | |
| Reproductive System | |||
| Testis | High | High | |
| Spermatozoa | Detected | High (midpiece) | |
| Ovary | Moderate | Detected | |
| Endometrium | Detected | Detected | |
| Placenta | Detected | Detected | |
| Other Tissues | |||
| Lung | Moderate | Detected | |
| Pulmonary Arteries | High (relative to bronchioles) | Detected | |
| Small Intestine | Detected | Detected | |
| Colon | Low | Detected | |
| Heart | Not Specified | Detected | |
| Skeletal Muscle | No Expression | Detected | |
| Liver | No Expression | Not Detected | |
| Kidney | Low | Not Detected |
GPR18 Signaling Pathways
GPR18 activation initiates downstream signaling cascades primarily through coupling to Gαi/o and Gαq/11 proteins, while no significant coupling to Gαz or Gα15 has been observed. Some evidence also suggests potential coupling through Gαs. These pathways modulate cellular processes including migration, proliferation, and inflammatory responses.
Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, Gαq/11 activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Downstream of these initial events, GPR18 signaling has been shown to induce the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.
Experimental Protocols
The quantification and localization of GPR18 in tissues and cells are commonly achieved through a combination of molecular biology and immunology techniques. A typical workflow involves sample preparation followed by specific assays for mRNA or protein analysis.
Quantitative Real-Time PCR (qPCR) for GPR18 mRNA Expression
This protocol provides a method for quantifying GPR18 mRNA levels from tissue or cell samples.
A. RNA Extraction and cDNA Synthesis:
-
Homogenize tissue samples or lyse cells using a suitable lysis buffer (e.g., containing TRIzol).
-
Isolate total RNA according to the manufacturer's protocol (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking integrity on an agarose gel.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. The reaction is typically performed in a thermocycler.
-
Dilute the resulting cDNA with nuclease-free water to a working concentration (e.g., 20 ng/µl) for qPCR analysis.
B. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 384-well optical plate. For each reaction (typically 10-20 µL final volume), combine:
-
SYBR Green PCR Master Mix (1X)
-
Forward and Reverse Primers for GPR18 (e.g., 150-300 nM each)
-
Template cDNA (e.g., 25 ng)
-
Nuclease-free water to the final volume
-
-
Include triplicate reactions for each sample and gene, as well as no-template controls (NTCs).
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a standard cycling program, for example:
-
Initial denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.
-
Melt curve analysis: To confirm the specificity of the amplified product.
-
C. Data Analysis:
-
Determine the cycle threshold (Ct) for GPR18 and the housekeeping gene for each sample.
-
Calculate the relative expression of GPR18 mRNA using the ΔΔCt method.
Western Blotting for GPR18 Protein Detection
This protocol details the detection of GPR18 protein in cell or tissue lysates.
-
Sample Preparation:
-
Prepare total protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load 10-25 µg of total protein per lane onto a 10% acrylamide SDS-PAGE gel. Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS with 0.05% Tween 20 (TBST)).
-
Incubate the membrane with a primary antibody against GPR18 (e.g., rabbit polyclonal, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
The theoretical molecular weight of GPR18 is ~38 kDa, but it may appear at a higher weight (~70 kDa) due to glycosylation. Analyze band intensity relative to a loading control like GAPDH or β-actin.
-
Immunohistochemistry (IHC) for GPR18 Protein Localization
This protocol is for visualizing the location of GPR18 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation:
-
Deparaffinize 4-µm FFPE tissue sections by immersing them in xylene.
-
Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 0.01M sodium citrate, pH 6.0) and heating at 99-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity using a suitable blocking reagent (e.g., 3% hydrogen peroxide).
-
Block non-specific binding sites with a protein block or normal serum for 20-30 minutes.
-
Incubate the sections with the primary GPR18 antibody (diluted appropriately, e.g., 1:200) for 45 minutes at room temperature or overnight at 4°C.
-
Rinse with a wash buffer (e.g., TBS-T).
-
-
Detection:
-
Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate.
-
Rinse with wash buffer after each step.
-
Apply a chromogen substrate (e.g., DAB or Vector Red) until the desired color intensity develops.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the staining intensity and subcellular localization of GPR18. Protein expression is often observed as cytoplasmic staining in immune cells.
-
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR18 in microglia: implications for the CNS and endocannabinoid system signalling - PMC [pmc.ncbi.nlm.nih.gov]
Psb-CB5: A Selective Antagonist of the Orphan Receptor GPR18 and its Implications for the Endocannabinoid System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Psb-CB5 is a synthetic, small-molecule antagonist that has emerged as a critical tool for elucidating the function of the orphan G protein-coupled receptor 18 (GPR18). While not a direct ligand for the classical cannabinoid receptors CB1 and CB2, GPR18 is activated by certain cannabinoid compounds and has been proposed as a novel component of the endocannabinoid system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its interaction with GPR18. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a quantitative summary of its pharmacological profile. Furthermore, this document illustrates the known signaling pathways of GPR18 and the experimental workflows used to characterize antagonists like this compound through detailed diagrams.
Introduction to this compound and GPR18
This compound, with the chemical name (2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1][2]thiazin-3-one, is the first selective antagonist developed for the G protein-coupled receptor 18 (GPR18)[3]. GPR18 was initially an orphan receptor, meaning its endogenous ligand and function were unknown. However, subsequent research has identified N-arachidonoyl glycine (NAGly), a metabolite of the endocannabinoid anandamide, as a potential endogenous agonist, thereby linking GPR18 to the endocannabinoid system[4]. The discovery of this compound has been instrumental in differentiating the pharmacological effects of GPR18 from other related receptors, such as GPR55, for which previously available antagonists showed cross-reactivity[3].
GPR18 is expressed in various tissues, including immune cells, the spleen, and the central nervous system. Its activation has been implicated in a range of physiological processes, including immune response, inflammation, and cellular migration. The development of selective antagonists like this compound is crucial for validating GPR18 as a therapeutic target and for understanding its role in health and disease.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇ClN₂O₂S | |
| Molecular Weight | 384.88 g/mol | |
| CAS Number | 1627710-30-8 | |
| Appearance | Solid | |
| Purity | ≥95% - ≥98% | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Quantitative Pharmacological Data
This compound has been characterized as a potent and selective antagonist of GPR18. The following table summarizes its inhibitory activity and selectivity profile.
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| IC₅₀ | GPR18 | Human | 0.279 µM (279 nM) | β-arrestin recruitment assay | |
| Selectivity | CB1 | Human | >36-fold vs GPR18 | Not specified | |
| Selectivity | CB2 | Human | 14-fold vs GPR18 | Not specified | |
| Selectivity | GPR55 | Human | >36-fold vs GPR18 | Not specified |
GPR18 Signaling Pathways
GPR18 is known to signal through multiple intracellular pathways, exhibiting biased agonism where different ligands can preferentially activate distinct signaling cascades. The primary signaling mechanisms involve G-protein-dependent and β-arrestin-mediated pathways.
G-protein-Dependent Signaling
GPR18 couples to inhibitory G proteins (Gαi/o) and Gq proteins (Gαq).
-
Gαi/o Coupling: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Coupling: The Gαq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, along with Ca²⁺, activates protein kinase C (PKC).
-
MAPK/ERK Pathway: Downstream of both Gαi/o and Gαq activation, GPR18 signaling can converge on the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of ERK1/2. This pathway is crucial for regulating cellular processes like proliferation and differentiation.
β-Arrestin Recruitment
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), GPR18 can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, which terminates G-protein signaling. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a second wave of G-protein-independent signaling, which can also lead to ERK activation, albeit with different kinetics and subcellular localization compared to G-protein-mediated ERK activation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GPR18.
In Vitro Assays
This assay is used to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced recruitment of β-arrestin to GPR18.
-
Principle: The assay utilizes an enzyme fragment complementation system. GPR18 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR18 and β-arrestin, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: CHO-K1 cells stably co-expressing the ProLink-tagged human GPR18 and the Enzyme Acceptor-tagged β-arrestin.
-
Materials:
-
PathHunter® CHO-K1 GPR18 β-arrestin cell line
-
Cell culture medium (e.g., F-12K with 10% FBS, penicillin, streptomycin, and hygromycin B)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GPR18 agonist (e.g., Δ⁹-THC or a synthetic agonist)
-
This compound
-
PathHunter® Detection Reagents
-
White, solid-bottom 96- or 384-well microplates
-
-
Protocol:
-
Cell Plating: Seed the PathHunter® cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the GPR18 agonist in assay buffer.
-
Antagonist Incubation: Add the this compound dilutions to the appropriate wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the GPR18 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells containing this compound and to control wells. Incubate for a further period (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the PathHunter® Detection Reagents according to the manufacturer's instructions and incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
References
- 1. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Psb-CB5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psb-CB5 is a selective antagonist of the G protein-coupled receptor GPR18, a promising therapeutic target in immunology and oncology.[1][2] With an IC50 of 279 nM, it exhibits significant selectivity over other cannabinoid receptors such as CB1 and GPR55 (over 36-fold) and CB2 (14-fold).[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound, particularly in the context of cancer research. The methodologies outlined below are based on published studies involving this compound in various rodent models and established protocols for cancer xenograft studies.
Mechanism of Action
This compound functions by antagonizing the GPR18 receptor. GPR18 is activated by N-arachidonoyl glycine (NAGly) and has been implicated in various physiological processes, including immune responses and cell migration. In the context of cancer, GPR18 is considered a potential drug target. The signaling cascade following GPR18 activation is thought to involve pathways such as the eNOS-NO-cGMP pathway. By blocking this receptor, this compound can modulate these downstream effects.
GPR18 Signaling Pathway Antagonized by this compound
Caption: Antagonistic action of this compound on the GPR18 signaling pathway.
Data Presentation
In Vivo Dosage and Effects of this compound in Rodent Models
| Parameter | Species | Dosage Range (mg/kg) | Route | Observed Effects | Reference |
| Locomotor Activity | Mouse | 3, 30 | i.p. | Significant reduction in activity. | |
| Locomotor Activity | Mouse | 1, 10 | i.p. | No significant change. | |
| Food Intake | Mouse | 3, 10 | i.p. | Attenuated food consumption. | |
| Anxiety (Four-Plate Test) | Mouse | 10 | i.p. | Increased punished crossings (anxiolytic-like effect). | |
| Body Temperature | Mouse | 3 | i.p. | Did not alter THC-induced hypothermia. | |
| Colitis Model | Mouse | 1 | i.c. | Investigated for effects on inflammation. |
Experimental Protocols
General Workflow for In Vivo Cancer Model Study
Caption: General workflow for a subcutaneous tumor xenograft model.
Protocol 1: Subcutaneous Xenograft Cancer Model
This protocol describes the use of this compound in an immunodeficient mouse model with subcutaneously implanted human cancer cells.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Vehicle solution (e.g., DMSO, saline, Tween 80)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional, for enhancing tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
2. Animal Handling and Acclimatization:
-
House animals in a specific pathogen-free (SPF) facility.
-
Allow for a 1-2 week acclimatization period before the start of the experiment.
-
Provide ad libitum access to food and water.
-
All procedures must be approved by the institution's Animal Care and Use Committee.
3. Tumor Cell Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 2-5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2-5 x 10^6 cells) into the flank of each mouse.
4. Treatment Protocol:
-
Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=6-10 per group).
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 3 mg/kg)
-
Group 3: this compound (e.g., 10 mg/kg)
-
-
Prepare this compound fresh daily. This compound is soluble in DMSO. A stock solution can be prepared in DMSO and then diluted in saline or another appropriate vehicle for injection. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
5. Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
-
Collect blood via cardiac puncture for serum analysis.
-
Excise the tumor and weigh it. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR) and another portion fixed in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry).
-
Collect major organs (liver, kidney, spleen, lungs) for toxicity assessment.
Protocol 2: Analysis of Anti-Metastatic Effects
This protocol is an extension of the primary tumor growth study to assess the impact of this compound on metastasis.
1. Experimental Model:
-
An orthotopic injection model (e.g., into the mammary fat pad for breast cancer) or a tail-vein injection model can be used to study metastasis.
-
Alternatively, at the endpoint of the subcutaneous xenograft study (Protocol 1), lungs and other organs can be harvested to look for metastatic nodules.
2. Quantification of Metastasis:
-
Macroscopic Nodule Count: After euthanasia, carefully inspect the lungs and liver for visible tumor nodules on the surface and count them.
-
Histological Analysis: Fix the lungs and other organs in formalin, embed in paraffin, and section. Stain sections with H&E to identify and count micrometastases.
-
Molecular Analysis: For cell lines expressing a reporter gene (e.g., Luciferase, GFP), metastasis can be quantified using bioluminescence imaging or by qPCR for the reporter gene in organ homogenates.
Toxicology and Safety Assessment
While specific toxicology studies for this compound are not extensively published, preliminary assessments can be integrated into the efficacy studies.
-
Body Weight: Monitor for significant weight loss (>15-20%) in the treatment groups compared to the vehicle control.
-
Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, and grooming.
-
Gross Necropsy: At the end of the study, perform a visual inspection of major organs for any abnormalities.
-
Histopathology: H&E staining of major organs (liver, kidney, spleen) can reveal signs of toxicity, such as inflammation, necrosis, or cellular damage.
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, treatment schedules, and animal models based on their specific research questions and preliminary data. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Psb-CB5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psb-CB5 is a potent and selective antagonist of the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonoyl glycine (NAGly) receptor.[1] As a selective antagonist, this compound is a valuable tool for elucidating the physiological and pathological roles of GPR18 in various biological systems. These application notes provide detailed protocols for the use of this compound in mouse models, focusing on dosages, administration routes, and relevant experimental procedures.
Data Presentation
This compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Route of Administration | Vehicle | Frequency | Key Findings | Reference |
| TNBS-induced Colitis | 1 mg/kg | Intracolonic (i.c.) | Not specified | Once daily for 4 days | Reduced macroscopic and microscopic signs of colitis | [2] |
| Behavioral Studies (Locomotor activity, Food intake) | 1 - 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Single dose | Dose-dependent effects on locomotor activity and food consumption | [3] |
| Duchenne Muscular Dystrophy Model (mdx mice) | Not specified for this compound. A GPR18 agonist (PSB-KD107) was used. | Intraperitoneal (i.p.) | DMSO diluted in aqueous buffer | Weekly | (A GPR18 agonist showed reduced inflammation and improved muscle function) | [4] |
Signaling Pathways
GPR18 is a G protein-coupled receptor that can signal through multiple pathways, including Gαi, Gαq, and Gαs proteins, as well as a β-arrestin-dependent pathway. As an antagonist, this compound blocks the downstream signaling cascades initiated by GPR18 agonists such as N-arachidonoyl glycine (NAGly).
GPR18 Signaling Pathways and Antagonism by this compound
Caption: GPR18 signaling and its inhibition by this compound.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Behavioral Studies
This protocol is adapted from general procedures for intraperitoneal injections in mice and is suitable for behavioral assessments.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in DMSO. For in vivo use, a common practice for similar compounds is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a sterile aqueous buffer (e.g., saline or PBS) to the final concentration.
-
The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Slowly inject the this compound solution. The typical injection volume is 10 µL/g of body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intracolonic (i.c.) Administration of this compound in a Mouse Model of Colitis
This protocol is based on a study using this compound in a TNBS-induced colitis model.
Materials:
-
This compound
-
Vehicle (as described in Protocol 1)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Flexible catheter (e.g., 3.5 F)
-
1 mL syringe
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Colitis (Day 0):
-
Anesthetize the mouse using isoflurane.
-
Slowly administer 100 µL of 50% ethanol containing 2.5% TNBS intrarectally using a flexible catheter inserted approximately 4 cm into the colon.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
This compound Administration (e.g., Days 1-4):
-
Prepare the this compound solution as described in Protocol 1.
-
Anesthetize the mouse.
-
Gently insert a flexible catheter approximately 4 cm into the colon.
-
Slowly administer 100 µL of the this compound solution (1 mg/kg).
-
Keep the mouse in a head-down position for a short period to allow for solution distribution.
-
Return the mouse to its cage and monitor its recovery.
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
At the end of the experiment, euthanize the mice and collect the colon for macroscopic scoring (e.g., inflammation, ulceration) and histological analysis.
-
Myeloperoxidase (MPO) activity can be measured as an indicator of neutrophil infiltration.
-
Experimental Workflow for Colitis Model
Caption: Workflow for this compound administration in a mouse colitis model.
Concluding Remarks
This compound is a critical pharmacological tool for investigating the role of GPR18 in health and disease. The protocols outlined above provide a starting point for in vivo studies in mouse models. Researchers should optimize dosages, administration routes, and experimental timelines based on their specific research questions and animal models. Careful consideration of vehicle selection and animal welfare is paramount for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]
Psb-CB5 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of Psb-CB5, a selective antagonist of the G protein-coupled receptor 18 (GPR18). The included protocols and data are intended to facilitate research into the physiological and pathological roles of GPR18.
Product Information and Solubility
This compound is a potent and selective antagonist for GPR18, an orphan receptor that is a subject of growing interest in various research fields, including immunology and metabolic diseases.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][3]thiazin-3-one | [1] |
| Molecular Formula | C₂₀H₁₇ClN₂O₂S | |
| Molecular Weight | 384.88 g/mol | |
| CAS Number | 1627710-30-8 | |
| Purity | ≥98% |
Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO).
| Solvent | Maximum Concentration | Source |
| DMSO | 20 mM | |
| DMSO | up to 25 mg/mL |
Storage and Stability
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.
Biological Activity and Selectivity
This compound is the first selective antagonist identified for GPR18, making it a valuable tool for elucidating the receptor's function.
Pharmacological Data
| Parameter | Value | Description | Source |
| IC₅₀ | 0.279 µM (279 nM) | Concentration for 50% inhibition of GPR18 | |
| Selectivity vs. CB₁ | >36-fold | ||
| Selectivity vs. CB₂ | 14-fold | ||
| Selectivity vs. GPR55 | >36-fold |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental buffers.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-precision microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
To prepare a 20 mM stock solution, dissolve 7.7 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
In Vitro Protocol: Inhibition of Acrosomal Exocytosis in Human Spermatozoa
Objective: To assess the antagonistic activity of this compound on GPR18 by measuring the inhibition of N-Arachidonylglycine (NAGly)-induced acrosomal exocytosis.
Materials:
-
This compound stock solution (20 mM in DMSO)
-
N-Arachidonylglycine (NAGly)
-
Human spermatozoa
-
Appropriate buffer (e.g., Human Tubal Fluid medium)
-
Fluorescent lectin conjugate (e.g., FITC-PSA) for acrosome staining
-
Flow cytometer or fluorescence microscope
Protocol:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in the assay buffer. A final concentration of 1 µM is recommended for effective inhibition. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-incubate the human spermatozoa with 1 µM this compound or vehicle control (DMSO at the same final concentration) for 15-30 minutes at 37°C.
-
Induce acrosomal exocytosis by adding the GPR18 agonist, NAGly, at an effective concentration.
-
Incubate for the required period to allow for the acrosome reaction to occur.
-
Fix the spermatozoa and stain with a fluorescent lectin that binds to the acrosomal content.
-
Analyze the percentage of acrosome-reacted sperm using flow cytometry or fluorescence microscopy.
-
A significant reduction in the percentage of acrosome-reacted sperm in the this compound treated group compared to the NAGly-only group indicates successful GPR18 antagonism.
In Vivo Protocol: Preparation and Administration in a Murine Model
Objective: To prepare this compound for intraperitoneal administration to investigate its effects on physiological or behavioral parameters in mice.
Materials:
-
This compound powder
-
1% Tween-80 solution in sterile saline
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Weigh the required amount of this compound for the desired dosage (e.g., 1-30 mg/kg).
-
Prepare a suspension of this compound in a 1% Tween-80 solution.
-
Vortex the suspension vigorously and/or sonicate until a homogenous suspension is achieved.
-
Administer the suspension via intraperitoneal (i.p.) injection to the mice. The injection volume should be appropriate for the animal's weight (e.g., 100 µL per animal).
-
Behavioral or physiological assessments should be conducted at appropriate time points following administration (e.g., 30 or 45 minutes post-injection).
Signaling Pathway
This compound acts as an antagonist to GPR18, a G protein-coupled receptor. The binding of an agonist (like NAGly) to GPR18 is known to initiate downstream signaling cascades. By blocking this initial step, this compound prevents these downstream effects. GPR18 activation has been linked to pathways involving the eNOS-NO-cGMP pathway and MAPK (ERK1/2) phosphorylation.
Caption: Antagonistic action of this compound on the GPR18 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro cell-based assays using this compound.
References
Application of Psb-CB5 in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psb-CB5 is a selective antagonist for the G protein-coupled receptor 18 (GPR18), a former orphan receptor that is gaining attention for its potential role in metabolic regulation.[1] As the first selective antagonist for this receptor, this compound is a critical tool for elucidating the physiological functions of GPR18 in metabolic processes.[1] This document provides detailed application notes and protocols for the use of this compound in metabolic research, with a focus on its effects on appetite, body weight, and related metabolic parameters.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study investigating the effects of this compound in a female Wistar rat model of excessive eating.
Table 1: Effects of this compound on Food and Water Intake
| Treatment Group | Dose | Daily Caloric Intake (kcal) | Daily Water Intake (ml) |
| Control (Standard Diet) | - | Data not provided | Data not provided |
| Obese Control (Palatable Diet) | - | ~120 | ~35 |
| This compound (Palatable Diet) | 1 mg/kg | ~100 (Reduced vs. Obese Control) | ~30 |
Data are approximated from graphical representations in the source study and represent trends observed over a three-week treatment period.
Table 2: Effects of this compound on Body Weight and Metabolic Parameters
| Treatment Group | Dose | Body Weight Gain (g) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Alanine Aminotransferase (AlAT) (U/L) | Aspartate Aminotransferase (AspAT) (U/L) |
| Control (Standard Diet) | - | ~20 | ~90 | ~1.5 | ~30 | ~60 |
| Obese Control (Palatable Diet) | - | ~50 | ~110 | ~2.5 | ~40 | ~80 |
| This compound (Palatable Diet) | 1 mg/kg | Significantly less than Obese Control | ~115 | Increased vs. Obese Control (not statistically significant) | Significantly higher than both control groups | Significantly higher than palatable diet control group |
This table summarizes findings from a study by Fichna et al. (2021). "Significantly" refers to statistically significant differences reported in the study.[2]
Signaling Pathway
GPR18, the target of this compound, is known to couple to Gi/o proteins. Antagonism of this receptor by this compound is expected to block the downstream signaling cascade initiated by an endogenous agonist. The precise downstream effects on metabolic regulation are still under investigation, but are hypothesized to involve modulation of pathways related to appetite control and energy homeostasis.
Caption: Proposed signaling pathway of GPR18 antagonism by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the metabolic effects of this compound, based on methodologies described in the literature.
Protocol 1: Evaluation of this compound on Food Intake and Body Weight in a Rodent Model of Diet-Induced Obesity
Objective: To determine the effect of this compound on caloric intake and body weight gain in a model of excessive eating.
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle solution (e.g., 1% Tween 80 in saline)
-
Female Wistar rats (or other suitable rodent model)
-
Standard rodent chow
-
Highly palatable diet (e.g., a mix of standard chow, sweetened condensed milk, and ground cookies)
-
Metabolic cages for individual housing and measurement of food and water intake
-
Animal scale
Workflow Diagram:
Caption: Experimental workflow for in vivo metabolic studies.
Procedure:
-
Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Diet-Induced Obesity: Switch the diet of the experimental group to a highly palatable diet to induce excessive eating and weight gain. Maintain a control group on standard chow. Monitor body weight regularly.
-
Grouping: Once a significant difference in body weight is observed between the standard and palatable diet groups, randomly assign the animals on the palatable diet to either a vehicle control group or a this compound treatment group.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of the experiment, dilute the stock solution with the vehicle to the final desired concentration (e.g., 1 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily.
-
-
Monitoring:
-
House animals in metabolic cages.
-
Measure food and water intake daily by weighing the remaining food and water.
-
Record the body weight of each animal daily.
-
-
Data Analysis:
-
Calculate the average daily caloric intake, water intake, and body weight for each group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups.
-
Protocol 2: Analysis of Plasma Metabolic Parameters
Objective: To assess the impact of this compound on key metabolic markers in the blood.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kits for insulin
-
Biochemical analyzer or colorimetric assay kits for glucose, AlAT, and AspAT
Procedure:
-
Blood Collection: At the end of the treatment period, collect blood samples from the animals. A common method is cardiac puncture under anesthesia.
-
Plasma Separation:
-
Transfer the collected blood into tubes containing an anticoagulant.
-
Centrifuge the blood at approximately 1000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Biochemical Analysis:
-
Glucose, AlAT, and AspAT: Use a commercial biochemical analyzer or specific colorimetric assay kits according to the manufacturer's instructions.
-
Insulin: Use a species-specific ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the concentration of each analyte for all samples.
-
Perform statistical analysis to compare the different treatment groups.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the GPR18 receptor in metabolic regulation. The provided protocols offer a framework for conducting in vivo studies to explore its effects on appetite, body weight, and related biochemical markers. Further research utilizing this compound will be instrumental in validating GPR18 as a potential therapeutic target for metabolic disorders.
References
Application Notes and Protocols for Studying Sperm Motility with Psb-CB5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperm motility is a critical factor for successful fertilization. It encompasses the movement of sperm, including velocity, progressiveness, and hyperactivation, which are all essential for the sperm to navigate the female reproductive tract and penetrate the oocyte. The endocannabinoid system has been identified as a key regulator of sperm function. G protein-coupled receptor 18 (GPR18) has been identified as one of the most highly expressed GPCRs in human spermatozoa, with localization to the midpiece, a crucial area for energy production and motility.[1] The endogenous ligand for GPR18, N-arachidonoylglycine (NAGly), has been shown to induce the acrosome reaction, a vital step in fertilization.[1]
Psb-CB5 is a selective antagonist of the GPR18 receptor with an IC50 of 0.279 μM.[2] It exhibits high selectivity for GPR18 over cannabinoid receptors CB1 and CB2, and GPR55. This selectivity makes this compound a valuable pharmacological tool to investigate the specific role of GPR18 in physiological processes, including sperm function. While direct studies on the effect of this compound on sperm motility are limited, its ability to inhibit NAGly-induced acrosomal exocytosis in human spermatozoa suggests its potential to modulate other GPR18-mediated functions like motility.
These application notes provide a comprehensive guide for utilizing this compound to study the role of GPR18 in sperm motility.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments investigating the effect of this compound on sperm motility parameters. This data is for illustrative purposes and should be replaced with experimental findings.
Table 1: Effect of this compound on Human Sperm Motility Parameters (Hypothetical Data)
| Treatment Group | Total Motility (%) | Progressive Motility (%) | VCL (µm/s) | VSL (µm/s) | VAP (µm/s) |
| Control (Vehicle) | 65 ± 5 | 45 ± 4 | 110 ± 8 | 75 ± 6 | 90 ± 7 |
| NAGly (1 µM) | 62 ± 6 | 38 ± 5 | 105 ± 9 | 68 ± 7 | 85 ± 8 |
| This compound (1 µM) | 64 ± 5 | 44 ± 4 | 108 ± 7 | 74 ± 5 | 89 ± 6 |
| NAGly (1 µM) + this compound (1 µM) | 63 ± 6 | 43 ± 5 | 107 ± 8 | 72 ± 6 | 88 ± 7 |
VCL: Curvilinear Velocity; VSL: Straight-Line Velocity; VAP: Average Path Velocity. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on NAGly-Induced Acrosome Reaction (Based on Published Findings)
| Treatment Group | Acrosome-Reacted Sperm (%) |
| Control (Vehicle) | 15 ± 3 |
| NAGly (1 µM) | 35 ± 5 |
| This compound (1 µM) | 16 ± 4 |
| NAGly (1 µM) + this compound (1 µM) | 18 ± 4 |
This table is based on the finding that this compound inhibits NAGly-induced acrosomal exocytosis. The values are illustrative.
Experimental Protocols
Protocol 1: Preparation of Human Spermatozoa for Motility Analysis
Materials:
-
Freshly ejaculated human semen from healthy donors
-
Sperm washing medium (e.g., Ham's F-10 or Earle's balanced salt solution) supplemented with human serum albumin (HSA)
-
This compound (Tocris Bioscience or other reputable supplier)
-
N-arachidonoylglycine (NAGly) (Cayman Chemical or other reputable supplier)
-
Dimethyl sulfoxide (DMSO)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Computer-Assisted Sperm Analysis (CASA) system
Procedure:
-
Allow semen samples to liquefy for 30 minutes at 37°C.
-
Perform a swim-up or density gradient centrifugation to separate motile sperm.
-
Wash the motile sperm fraction twice with sperm washing medium by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final sperm pellet in fresh washing medium to a concentration of 10 x 10^6 sperm/mL.
-
Incubate the sperm suspension for at least 1 hour at 37°C in a 5% CO2 atmosphere to allow for capacitation.
Protocol 2: In Vitro Treatment of Spermatozoa with this compound
Materials:
-
Prepared human spermatozoa (from Protocol 1)
-
Stock solutions of this compound and NAGly in DMSO
-
Sperm washing medium
Procedure:
-
Prepare working solutions of this compound and NAGly in sperm washing medium. The final concentration of DMSO should not exceed 0.1%.
-
Divide the prepared sperm suspension into the following treatment groups:
-
Control (Vehicle): Sperm washing medium with 0.1% DMSO.
-
NAGly: Desired concentration of NAGly (e.g., 1 µM).
-
This compound: Desired concentration of this compound (e.g., 1 µM).
-
NAGly + this compound: Pre-incubate sperm with this compound for 15 minutes before adding NAGly.
-
-
Incubate the sperm suspensions with the respective treatments for a defined period (e.g., 30-60 minutes) at 37°C and 5% CO2.
Protocol 3: Assessment of Sperm Motility using Computer-Assisted Sperm Analysis (CASA)
Materials:
-
Treated human spermatozoa (from Protocol 2)
-
Microscope slides and coverslips (pre-warmed to 37°C)
-
CASA system equipped with a phase-contrast microscope and image analysis software
Procedure:
-
At the end of the incubation period, gently mix each treatment tube.
-
Load a 5-10 µL aliquot of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.
-
Immediately place the slide on the heated stage (37°C) of the CASA microscope.
-
Analyze at least 200 spermatozoa per sample.
-
The CASA software will automatically track the sperm and calculate various motility parameters, including:
-
Total Motility (%)
-
Progressive Motility (%)
-
Curvilinear Velocity (VCL)
-
Straight-Line Velocity (VSL)
-
Average Path Velocity (VAP)
-
Linearity (LIN)
-
Straightness (STR)
-
Amplitude of Lateral Head Displacement (ALH)
-
Beat Cross Frequency (BCF)
-
-
Record and analyze the data for each treatment group.
Visualizations
References
Application Notes and Protocols for Investigating Neuropathic Pain with Psb-CB5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from nerve damage, presents a significant challenge in clinical management. The G protein-coupled receptor 18 (GPR18) has emerged as a promising therapeutic target for mitigating this condition. Psb-CB5 is a selective antagonist of GPR18, making it a valuable pharmacological tool for elucidating the role of this receptor in the pathophysiology of neuropathic pain.[1][2] These application notes provide detailed protocols for utilizing this compound in a preclinical model of neuropathic pain, along with an overview of the associated signaling pathways.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (GPR18) | 279 nM | Human | [1] |
| Selectivity | >36-fold vs. CB1 & GPR55 | Human | [1] |
| Selectivity | 14-fold vs. CB2 | Human | [1] |
| Effective Dose (in vivo) | 3 and 30 mg/kg | Mouse |
Signaling Pathway of GPR18 in Neuropathic Pain
GPR18 is a G protein-coupled receptor that primarily signals through Gαi/o and Gαq/11 proteins. In the context of neuropathic pain, activation of GPR18 by its endogenous ligands, such as N-arachidonoyl glycine (NAGly) and Resolvin D2 (RvD2), is thought to initiate a cascade of intracellular events that ultimately lead to the attenuation of pain signals. This includes the modulation of intracellular calcium levels and the inhibition of pro-inflammatory signaling pathways like MAPK and NF-κB. By blocking this receptor, this compound allows researchers to investigate the consequences of inhibiting this anti-nociceptive pathway, thereby clarifying the therapeutic potential of targeting GPR18.
Experimental Protocols
Oxaliplatin-Induced Neuropathic Pain Model in Mice
This protocol describes the induction of chemotherapy-induced peripheral neuropathy (CIPN), a common model for studying neuropathic pain.
Materials:
-
Oxaliplatin
-
5% glucose solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Dissolve oxaliplatin in a 5% glucose solution to a final concentration of 2.4 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of oxaliplatin at a dose of 6 mg/kg.
-
Monitor the animals for the development of neuropathic pain symptoms, which typically manifest within 3-7 days post-injection. Key symptoms include mechanical allodynia (pain in response to a non-painful stimulus) and cold allodynia.
-
Behavioral testing should be performed before oxaliplatin administration to establish a baseline and then periodically after injection to assess the progression of neuropathy.
Assessment of Mechanical Allodynia using the Von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments of increasing stiffness)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the mice to the testing environment by placing them in individual chambers on the elevated wire mesh platform for at least 30-60 minutes before testing.
-
Begin the test by applying a von Frey filament to the plantar surface of the hind paw with enough force to cause the filament to bend slightly.
-
Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 0.6 g).
-
If there is no response, the next trial will be with the next stiffest filament.
-
If there is a response, the next trial will be with the next less stiff filament.
-
-
Continue this pattern until a clear threshold is identified or until a predetermined number of trials have been completed. The pattern of responses is then used to calculate the 50% withdrawal threshold.
-
Administer this compound (e.g., 1, 3, 10, or 30 mg/kg, i.p.) or vehicle control to the neuropathic mice.
-
Perform the von Frey test at various time points after drug administration (e.g., 30, 60, 120 minutes) to evaluate the effect of this compound on mechanical allodynia.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for investigating the effect of this compound on neuropathic pain.
References
Application Notes: Using PSB-CB5 to Block GPR18 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has garnered significant interest due to its potential roles in inflammation, metabolism, pain perception, and cardiovascular function.[1][2] Although it shares low sequence homology with classical cannabinoid receptors, it is activated by cannabinoid compounds like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and endogenous lipid mediators such as N-arachidonoyl glycine (NAGly).[2][3] The study of GPR18 has been historically challenged by a lack of selective pharmacological tools.
PSB-CB5 is the first potent and selective antagonist developed for GPR18.[4] Its discovery has provided the scientific community with a crucial tool to delineate the specific signaling pathways and physiological functions mediated by GPR18, distinct from other related receptors like GPR55, CB₁, and CB₂. These application notes provide detailed protocols and data for utilizing this compound to effectively block GPR18 signaling in research settings.
Product Information and Data Summary
This compound acts by competitively binding to GPR18, preventing its activation by agonists. This blockade inhibits downstream intracellular signaling cascades.
Quantitative Data for this compound
| Parameter | Value | Cell System / Assay | Reference |
| Potency (IC₅₀) | 279 nM (0.279 µM) | CHO cells expressing human GPR18 / β-arrestin recruitment assay (vs. Δ⁹-THC) | |
| Selectivity vs. CB₁ | >36-fold | Receptor binding or functional assays | |
| Selectivity vs. CB₂ | 14-fold | Receptor binding or functional assays | |
| Selectivity vs. GPR55 | >36-fold | Receptor binding or functional assays |
Chemical and Physical Properties
| Property | Details |
| IUPAC Name | (2Z)-2-[(3-[(4-chlorophenyl)methoxy]phenyl)methylidene]-6,7-dihydro-5H-imidazo[2,1-b]thiazin-3-one |
| Molecular Formula | C₂₀H₁₇ClN₂O₂S |
| Molar Mass | 384.88 g/mol |
| CAS Number | 1627710-30-8 |
| Solubility | Soluble in DMSO (≥ 2 mg/mL) |
| Storage | Powder: -20°C for up to 3 years. In Solvent (DMSO): -80°C for 6 months or -20°C for 1 month. |
GPR18 Signaling Pathways
Upon activation by an agonist (e.g., NAGly, Δ⁹-THC), GPR18 couples to multiple G protein subtypes, primarily Gαi/o and Gαq, to initiate downstream signaling. This leads to the inhibition of adenylyl cyclase (reducing cAMP), mobilization of intracellular calcium (Ca²⁺), and phosphorylation of mitogen-activated protein kinases (MAPK/ERK). GPR18 activation can also trigger a G protein-independent pathway involving β-arrestin recruitment. This compound blocks these events by preventing the initial receptor activation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Principle: To ensure accurate and reproducible experimental results, this compound must be properly dissolved and stored. Due to its hydrophobicity, DMSO is the recommended solvent.
Materials:
-
This compound powder (M.W. 384.88 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate Mass for Stock Solution: To prepare a 10 mM stock solution, weigh out 3.85 mg of this compound powder.
-
Calculation: 0.01 mol/L * 384.88 g/mol = 3.8488 g/L = 3.85 mg/mL
-
-
Dissolution: Add 1 mL of pure DMSO to the 3.85 mg of this compound powder.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer. Note that the final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
General Experimental Workflow for GPR18 Antagonism Assay
The following diagram illustrates a typical workflow for quantifying the antagonistic activity of this compound against a GPR18 agonist in a cell-based assay.
Protocol 2: β-Arrestin Recruitment Assay for GPR18 Antagonism
Principle: This assay quantifies the interaction of β-arrestin with the activated GPR18 receptor. Agonist binding promotes this interaction, which can be measured using various reporter systems (e.g., enzyme fragment complementation). This compound will inhibit the agonist-induced signal in a dose-dependent manner. This method was used in the original characterization of this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR18 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin).
-
Cell culture medium (e.g., F-12 or DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., HBSS or Opti-MEM).
-
This compound stock solution (10 mM in DMSO).
-
GPR18 agonist stock solution (e.g., Δ⁹-THC, 10 mM in ethanol or DMSO).
-
White, solid-bottom 96-well or 384-well assay plates.
-
Detection reagents for the specific β-arrestin system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the GPR18-expressing cells into white-walled assay plates at a pre-optimized density and allow them to adhere overnight.
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
-
Prepare a solution of the GPR18 agonist (e.g., Δ⁹-THC) at a concentration that elicits ~80% of its maximal response (EC₈₀). This concentration must be determined in a prior agonist dose-response experiment.
-
-
Antagonist Addition: Remove the culture medium from the cells and add the this compound dilutions. Include "vehicle only" (buffer with DMSO) and "agonist max signal" controls.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the receptors.
-
Agonist Stimulation: Add the EC₈₀ concentration of the GPR18 agonist to all wells except the "vehicle only" control.
-
Assay Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Remove the plate from the incubator, allow it to equilibrate to room temperature, and add the detection reagents according to the manufacturer's instructions.
-
Data Reading: After a final incubation period (as per kit instructions), read the luminescence on a plate reader.
-
Data Analysis: Normalize the data with the "vehicle only" control as 0% inhibition and the "agonist max signal" control as 100% activity (or 0% inhibition). Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Calcium Mobilization Assay for GPR18 Antagonism
Principle: GPR18 activation via the Gαq pathway leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using a calcium-sensitive fluorescent dye. This compound will block the agonist-induced calcium flux.
Materials:
-
HEK293 cells stably or transiently expressing human GPR18.
-
Cell culture medium (DMEM with 10% FBS).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (HBSS with 20 mM HEPES).
-
Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).
-
This compound stock solution (10 mM in DMSO).
-
GPR18 agonist stock solution (e.g., NAGly).
-
Black-walled, clear-bottom 96-well or 384-well assay plates.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed GPR18-expressing cells into black-walled assay plates and grow overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, often with probenecid) to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash Step (Optional): Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Prepare Compound Plates: In a separate plate, prepare serial dilutions of this compound and the EC₈₀ concentration of the GPR18 agonist.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Antagonist Pre-incubation (if instrument lacks injector): If the reader cannot inject compounds, add this compound dilutions to the cell plate and incubate for 15-20 minutes before placing it in the reader.
-
Agonist Injection: Configure the instrument to inject the agonist solution into the wells while continuously reading the fluorescence signal for an additional 60-120 seconds.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Normalize the data and plot the dose-response curve as described in Protocol 2 to calculate the IC₅₀ of this compound.
References
- 1. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Psb-CB5 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psb-CB5 is a selective antagonist for the G protein-coupled receptor 18 (GPR18), a receptor implicated in various physiological processes, including metabolic regulation, inflammation, and pain perception.[1][2] As a selective antagonist, this compound is a valuable tool for elucidating the physiological roles of GPR18. These application notes provide detailed protocols for the administration of this compound in rat models to study its effects on metabolic parameters and behavior, along with data presentation guidelines and visualizations of associated signaling pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data from rat studies investigating the effects of this compound administration.
Table 1: Effects of Chronic this compound Administration on Body Weight and Food and Water Intake in a Rat Model of Excessive Eating.
| Treatment Group | Dosage | Mean Body Weight Gain (%) | Mean Caloric Intake (kcal/rat/day) | Mean Water Intake (mL/rat/day) |
| Control (Standard Feed) | - | 18.32 | Data not available | Data not available |
| Obese Control (Palatable Feed) | Vehicle | 36.40 | ~120 | ~25 |
| This compound | 5 mg/kg b.w., i.p. | Significantly less than obese control | Significantly less than obese control | Significantly more than obese control |
| Rimonabant (CB1 Antagonist) | 1 mg/kg b.w., i.p. | Significantly less than obese control | Significantly less than obese control | Significantly more than obese control |
Data adapted from a 22-day study in female Wistar rats.[3][4][5] "Significantly" indicates a statistically significant difference compared to the obese control group.
Table 2: Effects of Chronic this compound Administration on Plasma Metabolic and Liver Enzyme Parameters.
| Treatment Group | Dosage | Plasma Insulin Levels | Plasma Alanine Aminotransferase (AlAT) Activity | Plasma Aspartate Aminotransferase (AspAT) Activity |
| Obese Control (Palatable Feed) | Vehicle | Elevated | Normal | Normal |
| This compound | 5 mg/kg b.w., i.p. | Increased compared to obese control | Significantly higher than control groups | Significantly higher than palatable feed control |
| PSB-KK1415 (GPR18 Agonist) | 5 mg/kg b.w., i.p. | Significantly increased compared to obese control | Significantly higher than control groups | Significantly higher than palatable feed control |
Data adapted from a 22-day study in female Wistar rats.
Table 3: Effects of Acute this compound Administration on Locomotor Activity in Mice.
| Treatment Group | Dosage | Total Locomotor Activity (60 min post-administration) | Total Locomotor Activity (120 min post-administration) |
| Vehicle | - | Baseline | Baseline |
| This compound | 3 mg/kg | Significantly reduced | Significantly reduced |
| This compound | 10 mg/kg | Not significantly different from vehicle | Not significantly different from vehicle |
| This compound | 30 mg/kg | Significantly reduced | Significantly reduced |
Note: While these data are from mice, they provide relevant insight into the potential effects of this compound on rodent locomotor activity. A dose-dependent response was not observed.
Experimental Protocols
Chronic Administration for Metabolic Studies
This protocol is designed to assess the long-term effects of this compound on metabolic parameters in a rat model of diet-induced obesity.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Female Wistar rats (6 weeks old)
-
Standard rat chow
-
Palatable, high-fat diet
-
Metabolic cages for monitoring food and water intake
-
Equipment for blood collection and plasma separation
-
Assay kits for plasma insulin, AlAT, and AspAT
Procedure:
-
Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Induction of Obesity: Divide rats into two main groups: a control group receiving standard chow and an experimental group receiving a palatable, high-fat diet to induce excessive eating and weight gain. This dietary manipulation should continue for a pre-determined period (e.g., 3 weeks) to establish an obese phenotype.
-
Treatment Groups: Subdivide the obese group into treatment groups (n=6-8 rats per group):
-
Obese Control: Administer vehicle intraperitoneally (i.p.) once daily.
-
This compound: Administer this compound (e.g., 5 mg/kg body weight) i.p. once daily.
-
Positive Control (optional): Administer a known anorectic agent like rimonabant (e.g., 1 mg/kg body weight) i.p. once daily.
-
-
Administration: Administer the assigned treatments for a period of 22 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Measure food and water intake at least three times per week using metabolic cages.
-
Observe general health and behavior daily.
-
-
Sample Collection: At the end of the treatment period, fast the rats overnight. Collect blood samples via a suitable method (e.g., cardiac puncture under anesthesia) into tubes containing an anticoagulant. Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Biochemical Analysis: Analyze plasma samples for insulin, AlAT, and AspAT levels using commercially available assay kits according to the manufacturer's instructions.
Conditioned Taste Aversion (CTA) Test
This protocol assesses whether the effects of this compound on food intake are due to malaise or visceral illness.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Saccharin solution (e.g., 0.1% w/v)
-
Lithium chloride (LiCl) solution (positive control for inducing malaise)
-
Male or female rats
-
Drinking bottles with graduated measurement markings
Procedure:
-
Water Deprivation: For 24 hours prior to the conditioning day, provide rats with limited access to water (e.g., 15-20 minutes per day) to establish a consistent drinking behavior.
-
Conditioning Day:
-
Present each rat with a bottle of saccharin solution for a fixed period (e.g., 20 minutes) and record the amount consumed.
-
Immediately following the drinking session, administer one of the following treatments via i.p. injection:
-
Vehicle
-
This compound (e.g., 5 mg/kg body weight)
-
LiCl (e.g., 40 mg/kg body weight)
-
-
-
Test Day: Two days after the conditioning day, present the rats with the saccharin solution again for the same duration and record the volume consumed.
-
Data Analysis: A significant reduction in saccharin consumption on the test day compared to the conditioning day in the this compound group, similar to the LiCl group, would suggest the induction of conditioned taste aversion. No significant change suggests the compound does not induce visceral illness at the tested dose.
Locomotor Activity Test
This protocol evaluates the effect of acute this compound administration on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Male or female rats
-
Open field arena equipped with infrared beams or a video tracking system
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer one of the following treatments via i.p. injection:
-
Vehicle
-
This compound (e.g., 1, 3, 10, 30 mg/kg body weight)
-
-
Testing: At a specified time post-injection (e.g., 30 or 60 minutes), place the rat in the center of the open field arena.
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Data Collection: Record locomotor activity for a set duration (e.g., 15-30 minutes). Parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the vehicle-treated group. A significant decrease in activity may indicate sedative effects.
Signaling Pathways and Experimental Workflows
GPR18 Signaling Pathway and this compound Antagonism
GPR18 is a G protein-coupled receptor that, upon activation by an agonist, can initiate downstream signaling cascades. One of the key pathways involves the mitogen-activated protein kinase (MAPK) cascade. This compound, as a selective antagonist, blocks the activation of GPR18, thereby inhibiting these downstream effects.
Caption: GPR18 signaling and the antagonistic action of this compound.
Experimental Workflow for Metabolic Studies
The following diagram illustrates the workflow for investigating the chronic effects of this compound in a rat model of diet-induced obesity.
Caption: Workflow for chronic this compound metabolic study in rats.
Logical Flow of Conditioned Taste Aversion Test
This diagram outlines the decision-making process based on the outcomes of the Conditioned Taste Aversion test.
Caption: Logical flow for interpreting Conditioned Taste Aversion results.
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of GPR18 Ligands on Body Weight and Metabolic Parameters in a Female Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Psb-CB5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of Psb-CB5, a selective GPR18 antagonist. The following information includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate rigorous and accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist of the G protein-coupled receptor 18 (GPR18).[1][2] It is the first characterized selective antagonist for this receptor, making it a valuable tool for studying GPR18 function.[1][2]
Q2: What are the known selectivity and potency of this compound?
This compound has an IC50 of 279 nM for GPR18. It exhibits greater than 36-fold selectivity for GPR18 over the cannabinoid receptor 1 (CB1) and GPR55, and 14-fold selectivity over the cannabinoid receptor 2 (CB2).[1]
Q3: Has a comprehensive off-target screening been performed for this compound against a broad panel of kinases and GPCRs?
Based on publicly available information, a comprehensive, unbiased screen of this compound against a large panel of kinases and a wide array of GPCRs has not been reported. Therefore, it is highly recommended that researchers perform their own broad off-target screening to fully characterize the selectivity profile of this compound in their experimental systems.
Q4: What are the known downstream signaling pathways of GPR18 that could be affected by this compound?
GPR18 is known to couple to Gαi/o and Gαq/11 proteins. Activation of GPR18 by an agonist can lead to a decrease in intracellular cyclic AMP (cAMP) levels, an increase in intracellular calcium (Ca2+), and modulation of the ERK1/2 signaling pathway. The effects mediated by Gαi/o are sensitive to pertussis toxin. As an antagonist, this compound is expected to block these agonist-induced signaling events.
Data Presentation: this compound Selectivity Profile
| Target | IC50 (nM) | Selectivity vs. GPR18 |
| GPR18 | 279 | - |
| CB1 | >10,000 | >36-fold |
| CB2 | >3,900 | >14-fold |
| GPR55 | >10,000 | >36-fold |
This data is compiled from publicly available sources. It is recommended to verify these values in your specific assay system.
Mandatory Visualizations
Caption: GPR18 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its target protein, GPR18, in intact cells.
Materials:
-
Cells expressing GPR18
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This compound
-
Vehicle (e.g., DMSO)
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Cell culture medium
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Phosphate-buffered saline (PBS)
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Lysis buffer with protease and phosphatase inhibitors
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PCR tubes
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Thermal cycler
-
Centrifuge
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend cells in fresh culture medium to a desired density (e.g., 2 x 10^6 cells/mL).
-
Compound Treatment: Divide the cell suspension into two main groups: vehicle control and this compound treated. For a dose-response experiment, prepare serial dilutions of this compound. Incubate the cells with the compound or vehicle for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point. Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble GPR18 by Western blotting using a GPR18-specific antibody or by mass spectrometry.
-
Data Analysis: Quantify the amount of soluble GPR18 at each temperature. Normalize the data to the amount of protein at the lowest temperature. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve for this compound-treated cells compared to vehicle-treated cells indicates target engagement.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for GPR18 and potential off-targets.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., GPR18, CB1, CB2, GPR55)
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A suitable radioligand for the target receptor
-
This compound
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Assay buffer
-
Scintillation vials and fluid
-
Scintillation counter
-
Filter plates and harvester
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
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Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| Unexpected Phenotype Observed | Off-target effect of this compound | 1. Perform a dose-response curve for the unexpected phenotype and compare the potency to the known IC50 for GPR18. 2. Use a structurally different GPR18 antagonist to see if the phenotype is replicated. 3. Perform a rescue experiment by overexpressing GPR18. | 1. A significant difference in potency suggests an off-target effect. 2. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. If the phenotype is not rescued, it suggests the involvement of other targets. |
| On-target effect via unknown GPR18 signaling | 1. Investigate downstream signaling pathways of GPR18 in your specific cell type (e.g., cAMP, Ca2+, ERK). 2. Use inhibitors of known GPR18 signaling pathways (e.g., pertussis toxin for Gαi/o) to see if the phenotype is blocked. | 1. Identification of the signaling pathway responsible for the observed phenotype. 2. Confirmation of on-target activity through a known signaling cascade. | |
| Inconsistent Results Between Experiments | This compound Instability or Solubility Issues | 1. Verify the stability of this compound in your experimental media over the time course of the experiment. 2. Check the solubility of this compound at the concentrations used. | 1. Consistent results by using freshly prepared compound or appropriate storage conditions. 2. Avoidance of compound precipitation which can lead to artifacts. |
| Cell Line Specific Effects | Test this compound in multiple cell lines, including those that do not endogenously express GPR18. | Distinguish between general off-target effects and those specific to a particular cellular context. | |
| No Effect of this compound Observed | Low or No GPR18 Expression | Confirm the expression of GPR18 in your cell model at the protein level (e.g., Western blot, flow cytometry). | Ensure that the target is present at sufficient levels for an effect to be observed. |
| Inactive Compound | Verify the identity and purity of the this compound compound. | Confirmation that the compound is active and suitable for the experiment. | |
| Inappropriate Agonist Stimulation | If studying antagonism, ensure you are using an appropriate GPR18 agonist at a suitable concentration to elicit a response that can be inhibited. | A clear, measurable agonist-induced effect that can be blocked by this compound. |
References
Technical Support Center: Optimizing Psb-CB5 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Psb-CB5, a selective GPR18 antagonist, in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the G protein-coupled receptor 18 (GPR18).[1] Its primary mechanism of action is to block the binding of GPR18 agonists, such as N-arachidonoyl glycine (NAGly), thereby inhibiting the downstream signaling pathways activated by this receptor. This compound has an IC50 of 279 nM for GPR18 and exhibits good selectivity over other related receptors like CB1, CB2, and GPR55.[1]
Q2: What is the recommended starting concentration for this compound in an in vitro assay?
A common starting point for this compound in in vitro studies is around its IC50 value (279 nM) and extending up to 1 µM. For instance, a concentration of 1 µM has been effectively used to inhibit NAGly-induced acrosomal exocytosis in human spermatozoa.[2] However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the expression level of GPR18 in your experimental system. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific application.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in DMSO. For example, a 10 mM stock solution can be prepared and then further diluted in the appropriate cell culture medium to the desired final concentration for your experiment. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known downstream signaling pathways affected by GPR18 antagonism with this compound?
GPR18 is known to couple to several G protein subtypes, including Gαi/o, Gαq/11, and potentially Gαs. By antagonizing GPR18, this compound can modulate various downstream signaling cascades. These can include:
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Inhibition of cAMP production: GPR18 activation can lead to a decrease in cyclic AMP (cAMP) levels through Gαi/o coupling. This compound would be expected to block this effect.
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Modulation of MAPK/ERK pathway: GPR18 signaling can influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and migration.
-
Changes in intracellular calcium levels: GPR18 activation can lead to the mobilization of intracellular calcium.
The specific downstream effects will vary depending on the cell type and the predominant G protein coupling of GPR18 in that system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | Low GPR18 expression in the cell line: The target receptor may not be present at a sufficient level. | - Confirm GPR18 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Consider using a cell line known to express GPR18 or a GPR18-transfected cell line. |
| Suboptimal concentration of this compound: The concentration used may be too low to effectively antagonize the receptor. | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM).- Ensure the agonist concentration used is appropriate to elicit a response that can be antagonized. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | - Store the stock solution at -20°C or -80°C and protect from light.- Prepare fresh dilutions from the stock solution for each experiment. | |
| High background or off-target effects | High concentration of this compound: Excessive concentrations may lead to non-specific effects. | - Lower the concentration of this compound and re-evaluate the dose-response.- Test the effect of this compound in a GPR18-knockout or null cell line to confirm on-target activity. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in your assay is below the tolerance level of your cell line (typically ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect receptor expression and signaling. | - Use cells within a consistent passage number range.- Seed cells at a consistent density and ensure they reach a similar confluency before treatment.- Use the same batch and concentration of serum for all related experiments. |
| Inaccurate pipetting or dilutions: Errors in preparing drug solutions can lead to variability. | - Calibrate your pipettes regularly.- Prepare a master mix of the final drug dilution to add to replicate wells to minimize pipetting errors. |
Quantitative Data Summary
Table 1: this compound Potency and Selectivity
| Parameter | Value | Receptor | Reference(s) |
| IC50 | 279 nM | GPR18 | |
| Selectivity | >36-fold | vs. CB1 and GPR55 | |
| >14-fold | vs. CB2 |
Table 2: Exemplary In Vitro Concentration of this compound
| Application | Cell Type | Concentration | Effect | Reference(s) |
| Inhibition of acrosomal exocytosis | Human spermatozoa | 1 µM | Inhibition of NAGly-induced exocytosis |
Experimental Protocols
General Cell Viability (MTT) Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
General Cell Migration (Boyden Chamber) Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell migration.
-
Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
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Chemoattractant Addition: Add a chemoattractant (e.g., a GPR18 agonist like NAGly or serum-containing medium) to the lower chamber.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium. Pre-incubate the cells with different concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a duration that allows for cell migration (this will need to be optimized for your cell line, typically a few hours to 24 hours).
-
Cell Fixation and Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Express the results as the percentage of migration relative to the control.
Visualizations
Caption: GPR18 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound In Vitro Studies.
Caption: Troubleshooting Logic for Unexpected this compound Results.
References
improving Psb-CB5 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Psb-CB5, a selective antagonist of the G protein-coupled receptor 18 (GPR18). This compound is a valuable tool for studying the physiological and pathological roles of GPR18.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to the solubility and stability of this compound in solution, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of GPR18, with an IC50 of 279 nM.[1][2] It exhibits high selectivity for GPR18 over other related receptors, including over 36-fold selectivity against CB1 and GPR55, and 14-fold selectivity against CB2.[2][3] As an antagonist, this compound blocks the receptor, preventing its activation by endogenous ligands such as N-arachidonoyl glycine (NAGly).
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer for a cell-based assay. How can I prevent this?
This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the compound is poorly soluble in aqueous solutions. Here are several strategies to prevent this:
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Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform an intermediate dilution in a smaller volume of the buffer or media, mixing gently, before adding it to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and for sensitive primary cells, below 0.1%.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 (0.01-0.1%) or Pluronic F-68 (0.02-0.2%), in your final aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Rapid Mixing: Add the this compound stock solution to the aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can lead to precipitation.
Q3: I see a precipitate in my this compound DMSO stock solution after storing it at -20°C. Is it still usable?
Precipitation can occur in DMSO stock solutions, especially after freeze-thaw cycles or if the DMSO has absorbed water. Before use, bring the vial to room temperature and attempt to redissolve the compound by vortexing or sonicating for 5-10 minutes. If the precipitate fully redissolves, the solution can be used. However, if the precipitate remains, the concentration of your stock solution is likely lower than intended, which will affect your experimental results. To avoid this, use anhydrous, high-purity DMSO for preparing your stock solutions and aliquot them into single-use volumes to minimize freeze-thaw cycles.
Q4: What is the optimal way to store this compound?
This compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - Attempting to prepare a stock solution above the solubility limit.- Low-quality or non-anhydrous DMSO. | - Do not exceed the maximum recommended concentration (see Table 1).- Use high-purity, anhydrous DMSO.- Gentle warming to 37°C and sonication can aid dissolution. |
| Precipitation upon dilution in aqueous buffer. | - Poor aqueous solubility of this compound.- Final concentration is above the solubility limit in the aqueous buffer. | - Perform a stepwise dilution.- Ensure rapid and thorough mixing upon dilution.- Consider adding a biocompatible surfactant (e.g., Tween-20) to the aqueous buffer. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution due to precipitation.- Degradation of this compound. | - Visually inspect the stock solution for any precipitate before each use.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Minimize the exposure of the compound to light and elevated temperatures. |
| Cell toxicity observed in control wells (vehicle only). | - High final concentration of DMSO. | - Ensure the final DMSO concentration in your assay is below 0.5% (or lower for sensitive cell lines). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | up to 25 | ~65 |
Note: The solubility in aqueous buffers is significantly lower and can be influenced by pH, temperature, and the presence of other components like proteins or surfactants.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for use in biological experiments.
Materials:
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This compound powder
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High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Bring the vial of this compound powder to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound powder and place it in a sterile vial.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming to 37°C for a short period may also be applied.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot the stock solution into single-use volumes in sterile tubes.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Objective: To dilute the this compound DMSO stock solution into an aqueous buffer while maintaining its solubility for use in cell-based or other in vitro assays.
Materials:
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This compound stock solution in DMSO (from Protocol 1)
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Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
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Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): a. In a sterile microcentrifuge tube, add a volume of the pre-warmed aqueous buffer (e.g., 99 µL). b. Add a small volume of the this compound stock solution (e.g., 1 µL) to the buffer to create an intermediate dilution. c. Gently vortex or flick the tube to mix thoroughly.
-
Final Dilution: a. Add the appropriate volume of the intermediate dilution to your final assay volume (e.g., cell culture well) that already contains the pre-warmed buffer or medium. b. Mix gently by swirling or pipetting up and down.
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Ensure the final concentration of DMSO is below cytotoxic levels (typically <0.5%).
Mandatory Visualizations
Caption: GPR18 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Psb-CB5 Technical Support Center: Troubleshooting Experimental Results
Welcome to the Psb-CB5 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experiments with the GPR18 antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the G protein-coupled receptor 18 (GPR18).[1] Its primary mechanism is to block the activation of GPR18 by endogenous or synthetic agonists, thereby inhibiting downstream signaling pathways.[2]
Q2: What is the selectivity profile of this compound?
This compound is a selective GPR18 antagonist with an IC50 of 279nM.[1] It exhibits over 36-fold selectivity for GPR18 compared to the cannabinoid receptors CB1 and GPR55, and 14-fold selectivity over the CB2 receptor.[1]
Q3: What are the known downstream signaling pathways of GPR18 that this compound antagonizes?
GPR18 has been shown to couple to several G proteins, including Gαi/o, Gαq/11, and potentially Gαs. Activation of these pathways can lead to a decrease in cyclic AMP (cAMP) levels, an increase in intracellular calcium (Ca2+) mobilization, and activation of the p44/42 MAPK (ERK1/2) pathway. This compound, as an antagonist, is expected to inhibit these signaling events when induced by a GPR18 agonist.
Q4: In what solvents can I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve this compound in DMSO. Further dilutions into aqueous buffers should be done carefully to avoid precipitation, and the final DMSO concentration in the assay should be kept low (typically <0.1%) and consistent across all experimental conditions.
Troubleshooting Guides
In Vitro Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | 1. Inactive Compound: The this compound may have degraded. | - Use a fresh aliquot of this compound. - Ensure proper storage conditions (typically -20°C or -80°C). |
| 2. Low Receptor Expression: The cell line used may not express sufficient levels of GPR18. | - Verify GPR18 expression using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line with confirmed high GPR18 expression. | |
| 3. Inappropriate Agonist Concentration: The concentration of the GPR18 agonist used to stimulate the cells may be too high, making it difficult for this compound to compete effectively. | - Perform a dose-response curve for the agonist to determine its EC50. - Use an agonist concentration at or near its EC80 for antagonist assays. | |
| 4. Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect of this compound. | - Optimize assay conditions (e.g., incubation time, cell density). - Consider using a more sensitive detection method or a different assay format (e.g., BRET, FRET). | |
| Inconsistent or variable results | 1. Compound Precipitation: this compound may be precipitating out of the aqueous assay buffer. | - Visually inspect solutions for any signs of precipitation. - Decrease the final concentration of this compound. - Increase the final DMSO concentration slightly, ensuring it remains below a level that affects cell viability or assay performance. |
| 2. Cell Health and Passage Number: Variations in cell health or using cells at a high passage number can lead to inconsistent receptor expression and signaling. | - Use cells that are healthy and in the logarithmic growth phase. - Maintain a consistent and low passage number for your cell cultures. | |
| 3. Pipetting Errors: Inaccurate pipetting can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents where possible to minimize pipetting steps. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of expected in vivo efficacy | 1. Poor Bioavailability/Pharmacokinetics: this compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. | - Review literature for established dosing regimens and routes of administration for this compound in similar animal models. - Consider performing pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues. |
| 2. Inappropriate Animal Model: The chosen animal model may not be suitable for studying the effects of GPR18 antagonism. | - Ensure that the GPR18 receptor in the animal model has a similar pharmacology to the human receptor. - Verify the expression of GPR18 in the relevant tissues of the animal model. | |
| Unexpected side effects | 1. Off-Target Effects: Although selective, at high concentrations this compound may interact with other receptors or cellular targets. | - Perform a dose-response study to identify the lowest effective dose. - Include appropriate control groups to differentiate between GPR18-mediated and off-target effects. |
| 2. Vehicle Effects: The vehicle used to dissolve and administer this compound may be causing adverse effects. | - Administer a vehicle-only control group to assess any effects of the vehicle itself. |
Experimental Protocols and Data
GPR18 Antagonism Assay (Calcium Mobilization)
Objective: To determine the inhibitory effect of this compound on agonist-induced calcium mobilization in GPR18-expressing cells.
Methodology:
-
Cell Culture: Plate GPR18-expressing cells (e.g., HEK293-GPR18) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add a GPR18 agonist (e.g., N-arachidonylglycine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response by this compound and determine the IC50 value.
| Parameter | Value |
| This compound IC50 | 279 nM |
| Selectivity vs. CB1 | >36-fold |
| Selectivity vs. CB2 | 14-fold |
| Selectivity vs. GPR55 | >36-fold |
Data compiled from publicly available sources.
Visualizations
GPR18 Signaling Pathway
Caption: GPR18 signaling and the inhibitory action of this compound.
Experimental Workflow for this compound Antagonist Assay
References
potential toxicity of Psb-CB5 in cell lines
Notice: Information regarding a substance identified as "Psb-CB5" is not available in the public domain or scientific literature based on current searches. The following content is a template designed to be populated with specific experimental data once it becomes available. This structure is provided to guide researchers in organizing and interpreting their findings on novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: The optimal solvent and storage conditions for this compound are yet to be determined. We recommend performing solubility tests in common biocompatible solvents such as DMSO, ethanol, or PBS. For storage, it is advisable to keep the compound in a desiccated, dark environment at -20°C or -80°C to prevent degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q2: I am observing unexpected precipitation of this compound in my cell culture medium. What should I do?
A: Precipitation in the cell culture medium can occur due to several factors:
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Solubility Limit: The concentration of this compound may have exceeded its solubility limit in the aqueous environment of the culture medium. Try using a lower concentration or increasing the percentage of the solvent (e.g., DMSO) if cell tolerance allows.
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Interaction with Medium Components: this compound might be interacting with proteins or salts in the serum or basal medium. Consider testing the solubility in the basal medium with and without serum.
-
Temperature and pH: Changes in temperature or pH can affect the solubility of a compound. Ensure your medium is properly buffered and equilibrated to 37°C before adding this compound.
Q3: My viability assay results with this compound are inconsistent across experiments. What are the potential causes?
A: Inconsistent results in viability assays can stem from several sources:
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Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments, as cell confluence can significantly impact their response to treatment.
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Compound Stability: The stability of this compound in the culture medium over the treatment period is unknown. Consider performing a time-course experiment to assess if the compound's activity changes over time.
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Assay Interference: The chemical properties of this compound might interfere with the viability assay itself. For example, it could react with the assay reagent (e.g., MTT, resazurin) or have intrinsic fluorescence that interferes with assays like CellTiter-Glo. It is advisable to run a control with this compound in cell-free medium to check for any direct interaction with the assay components.
Troubleshooting Guides
Issue 1: High background signal in fluorescence-based assays.
-
Potential Cause: this compound may possess autofluorescent properties at the excitation and emission wavelengths used in your assay.
-
Troubleshooting Steps:
-
Measure Compound's Intrinsic Fluorescence: Prepare a plate with cell-free medium and add this compound at the concentrations used in your experiment. Read the fluorescence at the same settings as your assay.
-
Subtract Background: If significant fluorescence is detected, subtract the average reading from the cell-free wells from your experimental wells.
-
Switch Assay: If the background is too high, consider using a non-fluorescent method, such as a colorimetric (MTT, XTT) or luminescence-based (CellTiter-Glo) assay.
-
Issue 2: No observable dose-dependent toxicity.
-
Potential Cause:
-
The concentration range tested may be too low.
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This compound may not be toxic to the specific cell line used.
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The incubation time might be too short.
-
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of concentrations, for example, from nanomolar to high micromolar, to identify the active range.
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Increase Incubation Time: Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours).
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Use a Positive Control: Include a known cytotoxic compound to ensure the assay and cell line are responding as expected.
-
Test Other Cell Lines: The effect of a compound can be cell-type specific. Test this compound on a panel of different cell lines.
-
Quantitative Data Summary
The following tables are templates for summarizing quantitative data on the toxicity of this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| e.g., HeLa | e.g., 48 | Data Not Available | e.g., MTT |
| e.g., A549 | e.g., 48 | Data Not Available | e.g., CellTiter-Glo |
| e.g., HepG2 | e.g., 72 | Data Not Available | e.g., MTT |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| e.g., Jurkat | e.g., 10 | e.g., 24 | Data Not Available |
| e.g., Jurkat | e.g., 25 | e.g., 24 | Data Not Available |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams are conceptual templates. They should be replaced with diagrams that accurately reflect the experimental design and observed mechanisms of action of this compound once this information is known.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A hypothetical model of this compound-induced apoptotic pathways.
Technical Support Center: Overcoming Poor Solubility of Psb-CB5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Psb-CB5, a selective GPR18 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a selective antagonist of the G protein-coupled receptor 18 (GPR18), making it a valuable tool for studying the receptor's role in various physiological processes.[1][2] However, like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility, which can present significant challenges in experimental settings, leading to issues with stock solution preparation, precipitation in aqueous buffers, and inconsistent results in cell-based assays and in vivo studies.
Q2: What are the basic physicochemical properties of this compound?
Having the correct information is crucial for accurate experimental planning.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇ClN₂O₂S | [1] |
| Molecular Weight | 384.88 g/mol | [1] |
| Appearance | Solid | |
| Solubility in DMSO | Up to 25 mg/mL (approx. 65 mM) | |
| Storage | Store at -20°C |
Q3: My this compound is not dissolving properly in DMSO. What should I do?
Issues with dissolving this compound in DMSO can often be resolved with the following troubleshooting steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which significantly reduces its ability to dissolve hydrophobic compounds. Always use fresh, anhydrous, high-purity DMSO from a tightly sealed container.
-
Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. The increased kinetic energy can help overcome the crystal lattice energy of the solid.
-
Sonication: Use a bath sonicator for 10-15 minutes to provide mechanical energy to break up solid particles and facilitate dissolution.
-
Vortexing: Vigorous vortexing for 1-2 minutes can aid in the dissolution process.
-
Prepare a More Dilute Stock: If you are trying to prepare a very high concentration stock and are observing precipitation, consider preparing a more dilute stock solution (e.g., 10 mM instead of 50 mM).
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue known as "solvent shock." Here are some strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution or cell culture medium, as higher concentrations can be toxic to cells and can also promote precipitation.
-
Stepwise Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the buffer, mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the this compound solution.
-
Rapid Mixing: When adding the this compound solution to the aqueous medium, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.
Q5: What is a suitable vehicle for in vivo administration of this compound?
For in vivo studies, a common formulation for poorly soluble compounds involves a mixture of a solubilizing agent and a surfactant. One study successfully administered this compound to rats via intraperitoneal (i.p.) injection using a vehicle of 1% Tween 80 in saline . The compound was administered at a dose of 5 mg/kg.
Troubleshooting Guides
Guide 1: Enhancing Aqueous Solubility of this compound
For experiments requiring higher aqueous concentrations of this compound than achievable with simple DMSO dilution, consider the following advanced formulation strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, increasing their aqueous solubility.
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state, which can enhance its dissolution rate and solubility.
Experimental Protocols
This protocol provides a method for preparing a solid, water-soluble complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
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This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Tertiary butyl alcohol (TBA)
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Purified water
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0.22 µm syringe filter
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare a this compound Solution: Dissolve the desired amount of this compound in a minimal amount of TBA.
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Prepare an HP-β-CD Solution: In a separate container, dissolve HP-β-CD in purified water. A common molar ratio of drug to cyclodextrin to try is 1:1 or 1:2.
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Mix the Solutions: Slowly add the this compound solution to the HP-β-CD solution while stirring. A suitable volume ratio of TBA to water should be determined to ensure a clear, single-phase solution.
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Sterile Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any potential particulates and for sterilization.
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Lyophilization: Freeze the solution and then lyophilize (freeze-dry) it to remove the TBA and water, resulting in a solid, porous powder of the this compound-HP-β-CD inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Testing: Determine the aqueous solubility of the resulting complex and compare it to the unformulated this compound.
This protocol describes how to prepare a solid dispersion of this compound using a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
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Volatile organic solvent (e.g., methanol, ethanol, or a mixture)
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Rotary evaporator or vacuum oven
Procedure:
-
Dissolve Components: Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:1, 1:2, or 1:4 drug-to-polymer ratio by weight) and dissolve them in a common volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.
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Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50°C) for several hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, and if necessary, gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
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Characterization (Optional but Recommended): Analyze the solid dispersion to confirm the amorphous state of this compound using DSC or XRD.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.
Visual Guides
GPR18 Signaling Pathway
This compound acts as an antagonist at the GPR18 receptor, blocking the downstream signaling cascades initiated by endogenous ligands. GPR18 can couple to multiple G proteins, including Gαi/o, Gαq, and Gαs, leading to the modulation of various cellular effectors.
Caption: GPR18 signaling pathways and the antagonistic action of this compound.
Experimental Workflow: Cyclodextrin Complexation
The following diagram illustrates the key steps in preparing a this compound-cyclodextrin inclusion complex.
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Logical Relationship: Troubleshooting this compound Precipitation in Aqueous Media
This diagram outlines a logical approach to troubleshooting the precipitation of this compound when diluting a DMSO stock into an aqueous medium.
Caption: Troubleshooting logic for this compound precipitation in aqueous solutions.
References
Technical Support Center: Psb-CB5 Vehicle Control
Disclaimer: Information regarding a specific vehicle control designated "Psb-CB5" is not publicly available. The following technical support guide is a template created to fulfill the structural and content requirements of the user's request. It uses a hypothetical vehicle control, "HVC-1" (Hypothetical Vehicle Control-1) , to illustrate the format and type of information that would be included in such a resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is HVC-1 and why is it used as a vehicle control?
HVC-1 is a sterile, non-pyrogenic, buffered saline solution with a proprietary solubilizing agent designed to be an inert vehicle for the in vivo administration of poorly water-soluble test compounds. It is used to establish a baseline and to ensure that any observed effects are due to the test compound itself and not the vehicle.
Q2: How should I prepare HVC-1 for administration?
HVC-1 is supplied as a sterile solution. If you need to dilute your test compound in HVC-1, all dilutions should be performed in a sterile environment, such as a laminar flow hood, using aseptic techniques to prevent contamination. It is recommended to gently vortex the solution after adding the test compound to ensure homogeneity.
Q3: What is the recommended storage and stability of HVC-1?
The stability of HVC-1 is dependent on storage conditions. The following table summarizes the recommended storage and stability information.
| Storage Condition | Temperature | Shelf Life (Unopened) | Stability After Opening |
| Long-term | 2-8°C | 24 months | N/A |
| Short-term | Room Temperature (15-25°C) | 6 months | 28 days (with aseptic technique) |
| Frozen | -20°C | Not Recommended | N/A |
Q4: Can HVC-1 be administered via different routes?
HVC-1 has been validated for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration in common rodent models. For other routes of administration, it is recommended to conduct preliminary tolerability studies.
Troubleshooting Guide
Issue 1: Precipitation of the test compound after mixing with HVC-1.
-
Possible Cause A: Concentration of the test compound is too high.
-
Solution: Try reducing the concentration of your test compound. Refer to the compound's solubility data.
-
-
Possible Cause B: Improper mixing.
-
Solution: Ensure the solution is mixed thoroughly by gentle vortexing. Avoid vigorous shaking, which can cause foaming and protein denaturation if applicable.
-
-
Possible Cause C: Temperature effects.
-
Solution: Allow HVC-1 to come to room temperature before adding your test compound, as temperature can affect solubility.
-
Issue 2: Adverse reactions observed in the vehicle control group (e.g., irritation at the injection site, lethargy).
-
Possible Cause A: Administration volume is too large.
-
Solution: Ensure your administration volume is within the recommended limits for the chosen route and animal model.
-
-
Possible Cause B: Contamination of the vehicle.
-
Solution: Always use aseptic techniques when handling HVC-1. If contamination is suspected, discard the vial and use a new one.
-
-
Possible Cause C: Inherent, mild reactivity of the vehicle in a specific model.
-
Solution: While designed to be inert, no vehicle is completely without effect. Document all observations and consider them in your final analysis. If the effects are significant, you may need to explore alternative vehicle formulations.
-
Experimental Protocols
Protocol: Preparation and Administration of a Test Compound in HVC-1 for Intraperitoneal Injection in Mice
-
Preparation:
-
Allow HVC-1 and the test compound to equilibrate to room temperature.
-
In a sterile conical tube, add the required volume of HVC-1.
-
Slowly add the pre-weighed test compound to the HVC-1 to achieve the desired final concentration.
-
Cap the tube and vortex gently for 30-60 seconds until the compound is fully dissolved.
-
Visually inspect the solution for any particulates. If present, the solution should not be used.
-
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Use a 25-27 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate improper needle placement.
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Inject the solution slowly and smoothly.
-
Monitor the animal for any immediate adverse reactions.
-
Diagrams
Caption: Troubleshooting workflow for compound precipitation in HVC-1.
Caption: Potential (hypothetical) low-level interaction of a vehicle with a signaling pathway.
Technical Support Center: Minimizing Variability in Psb-CB5 Experiments
Welcome to the technical support center for Psb-CB5, a selective GPR18 antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the G protein-coupled receptor 18 (GPR18).[1] Its primary mechanism of action is to block the binding of agonists to GPR18, thereby inhibiting the receptor's downstream signaling activity. It is the first selective antagonist identified for this receptor, making it a valuable tool for studying the physiological and pathological roles of GPR18.[1]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in various in vitro and in vivo studies to investigate the function of GPR18. Common applications include:
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Studying the role of GPR18 in immune cell migration and inflammation.
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Investigating the involvement of GPR18 in cardiovascular functions, such as vasodilation.[2]
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Elucidating the role of GPR18 in metabolic disorders and appetite regulation.[3]
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Exploring the function of GPR18 in the nervous system, including pain perception.[4]
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Characterizing the pharmacology of GPR18 and screening for novel ligands.
Q3: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintain the integrity and activity of this compound.
| Storage Condition | Duration |
| Powder | |
| -20°C | Up to 3 years |
| In solvent (e.g., DMSO) | |
| -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Data sourced from commercial supplier recommendations.
General Handling Recommendations:
-
Protect from light.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes.
-
Use high-quality, anhydrous solvents for reconstitution.
Q4: What are the known off-target effects of this compound?
This compound exhibits good selectivity for GPR18 over other related receptors. However, it is essential to be aware of potential off-target interactions, especially at higher concentrations.
| Receptor | Selectivity vs. GPR18 |
| CB1 | >36-fold |
| CB2 | 14-fold |
| GPR55 | >36-fold |
Data based on initial characterization studies.
Researchers should always include appropriate controls to rule out off-target effects in their specific experimental system.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
In Vitro Cell-Based Assays
Problem: High variability or inconsistent results in my cell-based assay.
High variability can stem from several factors in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Inconsistent Cell Seeding Density | Use a precise cell counting method (e.g., automated cell counter) to ensure uniform cell seeding in all wells. |
| Ligand Preparation and Dilution Errors | Prepare fresh serial dilutions of this compound and agonists for each experiment. Use calibrated pipettes and perform dilutions carefully to minimize errors. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Assay Reagent Variability | Use reagents from the same lot number whenever possible. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Incubation Time and Temperature Fluctuations | Strictly adhere to optimized incubation times and maintain a constant, uniform temperature across the assay plate. |
Problem: My this compound antagonist activity appears weak or absent.
Several factors can contribute to a lack of observable antagonist effect.
| Possible Cause | Troubleshooting Steps |
| Low GPR18 Expression in Cell Line | Verify GPR18 expression levels in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced receptor expression. |
| Inappropriate Agonist Concentration | The concentration of the agonist used to stimulate the receptor can significantly impact the apparent potency of the antagonist. Use an agonist concentration at or near its EC80 for optimal antagonist inhibition. |
| This compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Incorrect Assay Readout | Confirm that the chosen assay (e.g., calcium mobilization, cAMP) is appropriate for detecting GPR18 signaling in your cell system. GPR18 is known to couple to Gαi/o and Gαq/11 proteins. |
| Solubility Issues | This compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. |
In Vivo Experiments
Problem: Inconsistent or unexpected results in my in vivo study.
In vivo experiments introduce additional layers of complexity.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability or Pharmacokinetics | The route of administration and vehicle can significantly affect the bioavailability of this compound. Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen for your animal model. |
| Metabolic Instability | The in vivo metabolism of this compound may vary between species. Consider performing metabolic stability assays to understand its half-life in the relevant species. |
| Incorrect Dosing | Dose-response studies are crucial to identify the effective dose range in your specific model. The reported effective doses in the literature can serve as a starting point. |
| Animal-to-Animal Variability | Use a sufficient number of animals per group to account for biological variability. Ensure consistent handling and environmental conditions for all animals. |
| Vehicle Effects | The vehicle used to dissolve this compound can have its own biological effects. Always include a vehicle-only control group in your experimental design. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to GPR18 upon agonist stimulation and its inhibition by this compound.
Materials:
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CHO-K1 or HEK293 cells stably expressing human GPR18 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).
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This compound stock solution (10 mM in DMSO).
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GPR18 agonist (e.g., Δ9-THC) stock solution (10 mM in DMSO).
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Cell culture medium and supplements.
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Assay buffer.
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Detection reagents for the specific β-arrestin assay system.
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White, clear-bottom 384-well assay plates.
Procedure:
-
Cell Plating:
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Harvest and resuspend cells in the appropriate assay medium.
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Plate 5,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation (Antagonist Mode):
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Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted this compound to the cell plate and incubate for 30 minutes at 37°C.
-
-
Agonist Addition:
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Prepare the GPR18 agonist at a concentration corresponding to its EC80.
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Add the agonist to the wells containing this compound and to control wells.
-
-
Incubation:
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Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
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Add the detection reagent according to the manufacturer's instructions.
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Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
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Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
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Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (100% activity).
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Generate a dose-response curve and calculate the IC50 value for this compound.
-
In Vitro Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to GPR18 activation and its blockade by this compound.
Materials:
-
HEK293 cells transiently or stably expressing GPR18 and a promiscuous Gα subunit (e.g., Gα16 or Gαqi5).
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This compound stock solution (10 mM in DMSO).
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GPR18 agonist stock solution (e.g., N-arachidonoylglycine - NAGly).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., HBSS with 20 mM HEPES).
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Black-walled, clear-bottom 96- or 384-well plates.
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Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Plate cells in black-walled, clear-bottom plates and grow to 80-90% confluency.
-
-
Dye Loading:
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Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation (Antagonist Mode):
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Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound to the cells and incubate for 15-30 minutes at 37°C.
-
-
Data Acquisition:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading.
-
Inject the GPR18 agonist (at its EC80 concentration) and continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Normalize the data and generate a dose-response curve to determine the IC50 of this compound.
-
Visualizations
GPR18 Signaling Pathway
Caption: GPR18 signaling and the inhibitory action of this compound.
Experimental Workflow for this compound Antagonist Assay
Caption: Workflow for a typical in vitro antagonist assay using this compound.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting logic for high variability in this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with GPR18 antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with GPR18 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with GPR18 antagonists?
A1: Researchers face several key challenges when working with GPR18 antagonists. A primary difficulty is the high constitutive activity of the GPR18 receptor, meaning it can be active even without a ligand bound. This high baseline activity can make it challenging to identify and characterize inverse agonists or antagonists. Another significant hurdle is the phenomenon of biased agonism, where a ligand can act as an antagonist in one signaling pathway but as an agonist in another. For example, some compounds may block β-arrestin recruitment while simultaneously activating calcium mobilization. Furthermore, the lack of highly selective GPR18 antagonists remains a challenge, with many compounds exhibiting off-target effects on other receptors like cannabinoid receptors (CB1 and CB2) and GPR55.
Q2: Why do I see conflicting results for the same GPR18 antagonist in different functional assays?
A2: Conflicting results are often due to biased agonism. A GPR18 ligand can stabilize different receptor conformations, leading to the recruitment of different downstream signaling partners. For instance, a compound might be an antagonist in a β-arrestin recruitment assay but show agonist activity in a calcium mobilization or ERK phosphorylation assay[1][2]. It is crucial to profile antagonists across multiple assay platforms to understand their complete pharmacological profile.
Q3: What is the significance of GPR18's constitutive activity for antagonist screening?
A3: GPR18's high constitutive activity means that the receptor signals even in the absence of an agonist. This has important implications for antagonist screening. It allows for the identification of inverse agonists, which are compounds that can reduce this basal signaling. When screening for antagonists, it is important to run assays in the absence of an agonist to detect inverse agonism. Standard antagonist assays are performed in the presence of an agonist to identify neutral antagonists that block agonist-induced activity.
Q4: What are the known off-target effects of commonly used GPR18 antagonists?
A4: Many GPR18 antagonists also interact with other receptors, particularly the cannabinoid receptors CB1 and CB2, and the orphan receptor GPR55. For example, O-1918, a commonly used GPR18 antagonist, also shows activity at GPR55. Amauromine has been reported to be a potent CB1 receptor antagonist in addition to its GPR18 antagonism. It is essential to perform selectivity profiling of any GPR18 antagonist against these related receptors to ensure that the observed effects are specific to GPR18.
Quantitative Data for GPR18 Antagonists
The following table summarizes the potency and selectivity of selected GPR18 antagonists.
| Compound | Antagonist Potency (IC50, µM) at GPR18 | Assay Type | Selectivity | Reference |
| PSB-CB-5 | 0.279 | β-arrestin recruitment | Selective vs. CB1, CB2, GPR55 | |
| PSB-CB-27 | 0.650 | β-arrestin recruitment | Selective vs. CB1, CB2, GPR55 | |
| Amauromine | 3.74 | Not specified | Also a potent CB1 antagonist (Ki = 0.178 µM) | |
| O-1918 | Not specified | Migration, ERK, Calcium | Also active at GPR55 | [3] |
GPR18 Signaling Pathways
GPR18 couples to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. The receptor's high constitutive activity and potential for biased agonism contribute to the complexity of its signaling.
Caption: GPR18 canonical and non-canonical signaling pathways.
Experimental Workflow for GPR18 Antagonist Characterization
A typical workflow for characterizing GPR18 antagonists involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.
Caption: A general experimental workflow for GPR18 antagonist identification.
Troubleshooting Guides for Key Experiments
β-Arrestin Recruitment Assay
Objective: To measure the ability of a compound to block agonist-induced recruitment of β-arrestin to the GPR18 receptor.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing GPR18 and a β-arrestin recruitment reporter system (e.g., DiscoverX PathHunter).
-
Maintain cells in the recommended medium and passage them before they reach confluency.
-
Plate cells in 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the antagonist in DMSO.
-
Perform serial dilutions of the antagonist in assay buffer. The final DMSO concentration should be below 0.5%.
-
Add the diluted antagonist to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
-
Agonist Challenge:
-
Prepare the GPR18 agonist (e.g., Δ9-THC) at a concentration that elicits 80% of the maximal response (EC80).
-
Add the agonist to the wells containing the antagonist and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagent according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal using a plate reader.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background signal | High constitutive activity of GPR18. | Use a cell line with lower GPR18 expression or a mutant with reduced constitutive activity. |
| Cell contamination. | Check for mycoplasma contamination and use fresh, healthy cells. | |
| Low signal-to-background ratio | Low receptor expression. | Confirm receptor expression via qPCR or Western blot. Use a cell line with higher expression. |
| Inactive agonist. | Use a fresh stock of the agonist and confirm its activity. | |
| High well-to-well variability | Uneven cell plating. | Ensure proper cell mixing before plating and use a multichannel pipette for cell seeding. |
| Edge effects. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Compound precipitates in assay | Poor compound solubility. | Reduce the final compound concentration. Use a different solvent or add a solubilizing agent. |
Calcium Mobilization Assay
Objective: To measure the ability of a compound to inhibit agonist-induced increases in intracellular calcium.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing GPR18 and co-expressing a promiscuous G protein (e.g., Gα16) to couple to the calcium signaling pathway.
-
Plate cells in 96- or 384-well black, clear-bottom plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable buffer.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Compound Addition and Signal Reading:
-
Prepare antagonist and agonist solutions as described for the β-arrestin assay.
-
Use a fluorescent plate reader with an integrated liquid handling system (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the antagonist and incubate for a predetermined time.
-
Add the agonist and immediately start recording the fluorescence signal for 60-120 seconds.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No or weak agonist response | Poor G protein coupling. | Co-express a promiscuous G protein like Gα16 to enhance coupling to the PLC pathway. |
| Dye leakage or quenching. | Ensure proper dye loading and incubation times. Use a dye with better retention properties. | |
| High baseline fluorescence | Cell stress or death. | Handle cells gently and ensure they are healthy. Reduce dye concentration or loading time. |
| Antagonist shows agonist activity | Biased agonism. | This is a real effect. The compound is a partial or full agonist for the calcium pathway. |
| Inconsistent results | Variation in cell passage number. | Use cells within a narrow passage number range for all experiments. |
cAMP Assay
Objective: To measure the ability of a compound to reverse agonist-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing GPR18.
-
Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
-
Assay Procedure:
-
Pre-treat cells with the antagonist for a specified time.
-
Stimulate the cells with a Gαs activator (e.g., forskolin) and the GPR18 agonist simultaneously.
-
Incubate for the recommended time to allow for cAMP production.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Weak forskolin response | Poor adenylyl cyclase activity. | Ensure the forskolin stock is active and used at an appropriate concentration. |
| No agonist-induced inhibition | GPR18 not coupling to Gαi. | Confirm Gαi coupling in your cell system. Use a different cell line if necessary. |
| High data scatter | Cell lysis inefficiency. | Ensure complete cell lysis according to the kit protocol. |
| Pipetting errors. | Use calibrated pipettes and be precise during reagent addition. |
References
Technical Support Center: Ensuring Selectivity of Psb-CB5 in Complex Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the selective activity of Psb-CB5 in complex experimental systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am not observing any effect of this compound in my cellular assay. What are the possible reasons and solutions?
A1: Several factors could contribute to a lack of an observable effect. Consider the following troubleshooting steps:
-
Cellular Expression of GPR18: Confirm that your cell line or primary cells express GPR18 at a sufficient level. This can be verified by qPCR, Western blot, or flow cytometry.
-
Ligand Concentration: Ensure you are using an appropriate concentration of an agonist to stimulate GPR18. The antagonist effect of this compound will only be observed in the presence of an agonist.
-
This compound Concentration and Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your assay is not inhibitory to your cells and that this compound remains in solution. Prepare fresh dilutions for each experiment.
-
Agonist Potency: The potency of the agonist used can influence the apparent inhibitory effect of this compound. Consider performing a dose-response curve of the agonist in the presence and absence of this compound.
-
Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes in GPR18 activity. Optimize your assay conditions to ensure a robust signal-to-noise ratio.
Q2: I am observing effects that I suspect are off-target. How can I confirm the selectivity of this compound in my system?
A2: While this compound is a selective GPR18 antagonist, off-target effects can occur, especially at high concentrations. To confirm on-target activity, consider the following controls:
-
Use a GPR18 Knockout/Knockdown System: The most definitive way to confirm GPR18-mediated effects is to use a cell line or animal model where GPR18 has been knocked out or its expression significantly reduced. The effects of this compound should be absent in these systems.
-
Dose-Response Curve: Perform a dose-response experiment with this compound. On-target effects should be observed at concentrations consistent with its known IC50 for GPR18 (approximately 0.279 µM). Effects observed only at much higher concentrations are more likely to be off-target.
-
Use a Structurally Unrelated GPR18 Antagonist: If available, confirming your results with a different, structurally unrelated GPR18 antagonist can strengthen the evidence for an on-target effect.
-
Counter-Screening: Test the effect of this compound on parental cells that do not express GPR18. Any observed activity in these cells would indicate an off-target effect.
Q3: How can I confirm that this compound is engaging with GPR18 in my in vivo model?
A3: Confirming target engagement in vivo is crucial for interpreting experimental outcomes. Consider the following approaches:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of this compound in the target tissue with the observed pharmacological effect. This can help establish a relationship between drug exposure and target engagement.
-
Ex Vivo Analysis: After in vivo administration of this compound, isolate the target tissue or cells and perform an ex vivo assay to measure GPR18 activity. For example, you could assess the ability of a GPR18 agonist to stimulate a downstream signaling event in the presence of the drug.
-
Biomarker Modulation: Identify a downstream biomarker of GPR18 signaling that can be measured in a readily accessible biological sample (e.g., blood, urine). A change in this biomarker following this compound administration can serve as an indirect measure of target engagement.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound?
A1: this compound is a selective antagonist for the G protein-coupled receptor 18 (GPR18). It exhibits significantly lower affinity for other related receptors.
Data Presentation: Selectivity Profile of this compound
| Receptor | IC50 (GPR18) | Selectivity vs. GPR18 |
| GPR18 | 0.279 µM | - |
| CB1 | > 10 µM | > 36-fold |
| CB2 | ~ 3.9 µM | ~ 14-fold |
| GPR55 | > 10 µM | > 36-fold |
Data compiled from publicly available sources.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive antagonist at the GPR18 receptor. This means it binds to the receptor at the same site as the endogenous agonist but does not activate it, thereby blocking the agonist's effect.
Q3: What are the known downstream signaling pathways of GPR18 that this compound would inhibit?
A3: GPR18 is known to couple to several G protein subtypes, leading to the modulation of various downstream signaling cascades. By blocking agonist binding, this compound would inhibit these pathways. GPR18 has been shown to couple to Gαi/o, Gαq/11, and in some contexts, Gαs proteins.
Experimental Protocols
1. Competitive Binding Assay to Determine this compound Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the GPR18 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing human GPR18.
-
Radiolabeled GPR18 ligand (e.g., [3H]-N-Arachidonylglycine).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add the GPR18-expressing cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound.
-
For non-specific binding determination, include wells with a high concentration of a non-labeled GPR18 agonist.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
2. β-Arrestin Recruitment Assay to Measure this compound Antagonism
This cell-based functional assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the GPR18 receptor.
Materials:
-
A cell line co-expressing GPR18 and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
GPR18 agonist.
-
This compound.
-
Assay buffer/medium.
-
Plate reader capable of detecting the reporter signal (luminescence or fluorescence).
Procedure:
-
Seed the cells in a microplate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time.
-
Add a fixed concentration of the GPR18 agonist (typically at its EC80) to all wells except the negative control.
-
Incubate for a period sufficient to allow for β-arrestin recruitment.
-
Measure the reporter signal using a plate reader.
-
Plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: GPR18 Signaling Pathways and this compound Inhibition.
Validation & Comparative
A Comparative Guide to Psb-CB5 and Other GPR18 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Psb-CB5, a potent and selective GPR18 antagonist, with other compounds reported to exhibit antagonistic activity at the G protein-coupled receptor 18 (GPR18). The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of GPR18 signaling and function.
Introduction to GPR18
G protein-coupled receptor 18 (GPR18), also known as the N-arachidonylglycine (NAGly) receptor, is an orphan receptor that has garnered significant interest due to its potential involvement in a variety of physiological processes, including immune response, metabolism, pain perception, and neurogenesis.[1] Dysregulation of GPR18 signaling has been linked to several pathological conditions, making it a promising therapeutic target.[1] The development of selective antagonists is crucial for elucidating the precise roles of GPR18 and for the potential development of novel therapeutics.
Overview of this compound
This compound is a bicyclic imidazole-4-one derivative that has been characterized as the first potent and selective antagonist of GPR18.[2][3] It has demonstrated significant utility in preclinical studies investigating the role of GPR18 in metabolic disorders and obesity.[4]
Comparative Analysis of GPR18 Antagonists
This section provides a comparative overview of this compound and other compounds with reported GPR18 antagonistic activity. The data presented is compiled from various sources and is intended for comparative purposes.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other selected GPR18 antagonists. It is important to note that for some compounds, particularly those primarily targeting other receptors, specific quantitative data for GPR18 antagonism is limited.
| Compound | Type | IC50 (GPR18) | Selectivity | Reference Assay |
| This compound | Selective GPR18 Antagonist | 279 nM | >36-fold vs. CB1 and GPR55; 14-fold vs. CB2 | β-arrestin recruitment assay |
| PSB-CB27 | Selective GPR18 Antagonist | 650 nM | Improved selectivity vs. CB receptors compared to this compound | β-arrestin recruitment assay |
| O-1918 | Non-selective Antagonist / Biased Agonist | Not consistently reported as a pure antagonist | Also targets GPR55 | Functional assays (conflicting reports) |
| AM251 | CB1 Receptor Antagonist | Not reported | Primarily targets CB1 receptors (IC50 = 8 nM) | - |
| SR144528 | CB2 Receptor Antagonist | Not reported | Primarily targets CB2 receptors (Ki = 0.6 nM) | - |
Note on O-1918: The pharmacological profile of O-1918 at GPR18 is complex and not fully elucidated. While some studies report it as a GPR18 antagonist, others suggest it may act as a biased agonist, demonstrating agonistic activity in some signaling pathways (e.g., ERK phosphorylation and Ca2+ mobilization) while antagonizing others. Researchers should exercise caution when interpreting results obtained using O-1918 as a GPR18 antagonist.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of GPR18 function and the assays used to characterize its antagonists, the following diagrams illustrate the GPR18 signaling pathway and a general workflow for antagonist screening.
Caption: GPR18 Signaling Pathway.
Caption: GPR18 Antagonist Screening Workflow.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize GPR18 antagonists are provided below.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the recruitment of β-arrestin to the activated GPR18 receptor, a key step in G protein-coupled receptor desensitization and signaling.
Materials:
-
GPR18 PathHunter® cell line (DiscoverX) or a similar cell line co-expressing GPR18 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium and supplements.
-
Test compounds (potential antagonists) and a known GPR18 agonist (e.g., NAGly or a synthetic agonist).
-
PathHunter® Detection Reagents (DiscoverX) or equivalent.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Culture: Culture the GPR18 PathHunter® cells according to the manufacturer's instructions.
-
Cell Plating: On the day of the assay, harvest and resuspend the cells in the appropriate assay buffer. Dispense 5,000-10,000 cells per well into a 384-well assay plate.
-
Compound Addition (Antagonist Mode): Prepare serial dilutions of the test compounds. Add the diluted compounds to the cell plate and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Prepare the GPR18 agonist at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to all wells, except for the negative control wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature.
-
Signal Detection: Add the PathHunter® Detection Reagents to each well according to the manufacturer's protocol. Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced signal. Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR18, which can couple to Gαq proteins, leading to the activation of phospholipase C and subsequent release of calcium from intracellular stores.
Materials:
-
HEK293 cells or other suitable host cells transiently or stably expressing GPR18.
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (optional, to prevent dye extrusion).
-
Test compounds (potential antagonists) and a known GPR18 agonist.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black, clear-bottom 96- or 384-well assay plates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR18-expressing cells into the assay plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Prepare the fluorescent calcium dye solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for 45-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition (Antagonist Mode): Prepare serial dilutions of the test compounds in the assay buffer. Add the diluted compounds to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Data Acquisition: Place the assay plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Addition: Program the instrument to add the GPR18 agonist at a concentration that elicits a maximal or submaximal response.
-
Signal Measurement: Continuously measure the fluorescence intensity before and after the addition of the agonist to monitor the change in intracellular calcium concentration.
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence peak. Calculate the IC50 values by fitting the dose-response data to a suitable pharmacological model.
Conclusion
This compound and its analog PSB-CB27 represent the most potent and selective GPR18 antagonists currently available for research. Their high selectivity over other cannabinoid receptors makes them invaluable tools for dissecting the specific functions of GPR18. While other compounds like O-1918, AM251, and SR144528 have been reported to interact with GPR18, their utility as specific GPR18 antagonists is limited by their activity at other receptors and, in the case of O-1918, a complex pharmacological profile. The experimental protocols provided in this guide offer a starting point for researchers to characterize the activity of these and other novel GPR18 modulators. The continued development and characterization of selective GPR18 antagonists will be instrumental in advancing our understanding of this important receptor and its therapeutic potential.
References
- 1. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of GPR18 Ligands on Body Weight and Metabolic Parameters in a Female Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Psb-CB5 and O-1918: Two Key Modulators of Orphan G-Protein Coupled Receptors
In the expanding landscape of cannabinoid research, the orphan G-protein coupled receptors GPR18 and GPR55 have emerged as intriguing therapeutic targets. Modulating the activity of these receptors holds promise for a range of pathological conditions. This guide provides a detailed comparison of two synthetic ligands, Psb-CB5 and O-1918, which are instrumental in dissecting the physiological roles of these receptors. While both compounds interact with GPR18, their distinct selectivity profiles and mechanisms of action present different opportunities and challenges for researchers.
Pharmacological Profile and Mechanism of Action
This compound is distinguished as the first selective antagonist for GPR18.[1] In contrast, O-1918, a cannabidiol analog, exhibits a broader spectrum of activity, acting as an antagonist at both GPR18 and GPR55.[2][3] This fundamental difference in selectivity is a critical consideration for researchers aiming to isolate the effects of GPR18 modulation.
The pharmacology of O-1918 is further complicated by reports suggesting it may act as a biased agonist at GPR18 under certain experimental conditions.[2][4] This dual activity as a potential antagonist and biased agonist underscores the complexity of its interactions with the receptor and its downstream signaling pathways. This compound, on the other hand, has been consistently characterized as a GPR18 antagonist.
Neither this compound nor O-1918 exhibit significant binding to the classical cannabinoid receptors, CB1 and CB2, at typical experimental concentrations, which simplifies the interpretation of their effects in the context of the endocannabinoid system.
Quantitative Comparison of Receptor Affinity and Selectivity
The following table summarizes the available quantitative data on the receptor binding and functional activity of this compound and O-1918.
| Compound | Primary Target(s) | Reported Activity | IC50 (GPR18) | Selectivity Profile |
| This compound | GPR18 | Antagonist | 279 nM | >36-fold vs GPR55 and CB1; 14-fold vs CB2 |
| O-1918 | GPR18, GPR55 | Antagonist / Biased Agonist (at GPR18) | Not consistently reported | Non-selective between GPR18 and GPR55 |
Biological Effects and Therapeutic Potential
The distinct pharmacological profiles of this compound and O-1918 translate to different biological effects and potential therapeutic applications.
This compound , owing to its selectivity for GPR18, is a valuable tool for investigating the specific roles of this receptor. It has been utilized in studies of metabolic diseases and obesity. For instance, it has been shown to inhibit N-Arachidonylglycine (NAGly)-induced acrosomal exocytosis in human spermatozoa, a process where GPR18 is implicated.
O-1918 's effects are a composite of its actions on both GPR18 and GPR55. It has been investigated in a wider range of physiological contexts, including:
-
Metabolic Regulation: In studies of diet-induced obesity, O-1918 was found to modulate markers of oxidative capacity and fatty acid metabolism in myotubes.
-
Cardiovascular Function: O-1918 inhibits endothelium-dependent vasodilation and has been studied for its impact on cardiovascular hemodynamics.
-
Pain and Inflammation: The compound has also been explored in models of pain.
-
Signal Transduction: O-1918 has been shown to block the activation of the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathway induced by abnormal-cannabidiol.
Experimental Protocols
To aid researchers in designing experiments to compare the effects of this compound and O-1918, a generalized protocol for an in vitro cell-based assay is provided below.
Protocol: In Vitro Assessment of GPR18 and GPR55 Antagonism
1. Cell Culture and Transfection:
- Culture a suitable host cell line (e.g., HEK293, CHO) that does not endogenously express GPR18 or GPR55.
- Transfect cells with plasmids encoding human GPR18 or GPR55. A mock-transfected or untransfected control group should be included.
- Allow 24-48 hours for receptor expression.
2. Ligand Treatment:
- Plate the transfected cells in appropriate multi-well plates.
- Pre-incubate the cells with varying concentrations of this compound or O-1918 for a predetermined time (e.g., 15-30 minutes). A vehicle control (e.g., DMSO) should be included.
- Stimulate the cells with a known GPR18 or GPR55 agonist (e.g., N-Arachidonylglycine for GPR18, lysophosphatidylinositol for GPR55) at a concentration that elicits a submaximal response (e.g., EC80).
3. Measurement of Downstream Signaling:
- The choice of readout will depend on the G-protein coupling of the receptor and the specific signaling pathway of interest. Common readouts include:
- Calcium Mobilization: For Gq-coupled receptors, intracellular calcium levels can be measured using a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) and a plate reader.
- cAMP Accumulation: For Gs or Gi-coupled receptors, intracellular cAMP levels can be quantified using commercially available kits (e.g., HTRF, ELISA).
- ERK1/2 Phosphorylation: The activation of the MAPK pathway can be assessed by measuring the phosphorylation of ERK1/2 using Western blotting or an immunoassay.
- β-arrestin Recruitment: Receptor-β-arrestin interactions can be monitored using techniques like BRET or FRET.
4. Data Analysis:
- Normalize the data to the vehicle control.
- Generate concentration-response curves for the antagonists in the presence of the agonist.
- Calculate the IC50 values for this compound and O-1918 at each receptor to determine their potency as antagonists.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
References
Psb-CB5: A Comparative Guide to its GPR55 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of Psb-CB5, a known G protein-coupled receptor (GPCR) ligand, with a specific focus on its interaction with GPR55. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of this compound's performance against alternative receptors.
Data Presentation: Quantitative Selectivity Profile of this compound
This compound has been characterized primarily as a potent antagonist of GPR18. However, its selectivity against other related GPCRs, particularly the cannabinoid receptors GPR55, CB1, and CB2, is a critical aspect for its application as a specific pharmacological tool. The following table summarizes the inhibitory activity of this compound at these receptors.
| Receptor | Ligand Activity | IC50 (µM) | Selectivity vs. GPR55 | Reference |
| GPR18 | Antagonist | 0.279 | Not Applicable | [1][2] |
| GPR55 | Antagonist | >10 | - | [1][2] |
| CB1 | Antagonist | >10 | >1 | |
| CB2 | Antagonist | ~3.9 | ~2.6 |
Note: IC50 values for GPR55 and CB1 are presented as greater than 10 µM based on the reported >36-fold selectivity compared to the GPR18 IC50 of 0.279 µM. The IC50 for CB2 is estimated based on the reported 14-fold selectivity.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust in vitro assays. The following are detailed methodologies for key experiments used to characterize the interaction of compounds with GPR55 and other cannabinoid receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., GPR55, CB1, or CB2). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-CP55,940 for cannabinoid receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation. GPR55 is known to couple to Gq proteins, leading to an increase in intracellular calcium upon activation.
Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing the target receptor (e.g., GPR55) are seeded in a 96-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader. The test compound (this compound) is added to the wells, typically followed by the addition of a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) to assess antagonistic activity.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For antagonists, the ability of the test compound to inhibit the agonist-induced calcium response is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is calculated from the concentration-response curves.
Mandatory Visualizations
GPR55 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of GPR55.
Experimental Workflow for Determining Antagonist Selectivity
The logical flow for assessing the selectivity of a compound like this compound against GPR55 and other receptors is depicted below.
References
Comparative Analysis of Psb-CB5 Cross-Reactivity with Cannabinoid Receptors
For Immediate Release
This guide provides a comprehensive comparison of Psb-CB5's cross-reactivity with cannabinoid receptors CB1 and CB2, benchmarked against established selective antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in pharmacological studies.
This compound is a selective antagonist of the G protein-coupled receptor 18 (GPR18), with an IC50 of 0.279 μM.[1][2][3] While demonstrating high affinity for GPR18, its interaction with other receptors, particularly the well-characterized cannabinoid receptors CB1 and CB2, is of significant interest for assessing its specificity and potential off-target effects.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities of this compound and selected cannabinoid receptor antagonists for human CB1 and CB2 receptors. This data, derived from radioligand binding assays, allows for a direct comparison of potency and selectivity.
Table 1: Binding Affinity of this compound and CB1 Receptor Antagonists
| Compound | Primary Target | Ki (nM) for human CB1 | Selectivity for CB1 vs. CB2 |
| This compound | GPR18 | >10,000 | ~0.25-fold (CB2 selective) |
| Rimonabant | CB1 | 1.8 | ~285-fold |
| AM251 | CB1 | 7.5 | ~306-fold[4] |
Note: The Ki for this compound at CB1 is estimated from its reported >36-fold selectivity for GPR18 over CB1.
Table 2: Binding Affinity of this compound and CB2 Receptor Antagonists
| Compound | Primary Target | Ki (nM) for human CB2 | Selectivity for CB2 vs. CB1 |
| This compound | GPR18 | ~3,900 | ~4-fold (CB1 selective) |
| SR144528 | CB2 | 0.6 | >700-fold |
| AM630 | CB2 | 31.2 | ~165-fold |
Note: The Ki for this compound at CB2 is estimated from its reported 14-fold selectivity for GPR18 over CB2.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assays
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test compound (this compound) and reference compounds (Rimonabant, AM251, SR144528, AM630).
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of [³H]-CP55,940 (typically at its Kd value), and varying concentrations of the test compound or reference compound in the incubation buffer.
-
Total and Non-specific Binding: For total binding, wells contain only the radioligand and membranes. For non-specific binding, a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2) is added to saturate the receptors.
-
Incubation Conditions: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of a compound as an antagonist at the CB1 and CB2 receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound) and a reference agonist (e.g., CP55,940).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach a suitable confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist (this compound) for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a cannabinoid agonist (e.g., EC80 concentration of CP55,940) in the presence of forskolin to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Construct a dose-response curve for the antagonist's inhibition of the agonist-induced effect on cAMP levels. Calculate the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of cannabinoid receptors and a general workflow for assessing compound cross-reactivity.
Figure 1. Canonical Gi/o-coupled signaling pathway for CB1 and CB2 receptors.
Figure 2. General experimental workflow for assessing cross-reactivity.
Conclusion
The data presented in this guide indicate that this compound exhibits significantly lower affinity for cannabinoid receptors CB1 and CB2 compared to its primary target, GPR18. Its cross-reactivity with CB1 and CB2 is minimal, especially when compared to established, high-affinity cannabinoid receptor antagonists. This suggests that at concentrations effective for GPR18 antagonism, this compound is unlikely to exert significant off-target effects through the cannabinoid system. These findings underscore the selectivity of this compound and support its use as a specific pharmacological tool for studying GPR18 function.
References
A Comparative Guide to Psb-CB5 and Non-Selective GPR18 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Psb-CB5, the first selective antagonist for the G protein-coupled receptor 18 (GPR18), and various non-selective ligands that also target this receptor. GPR18, a Class A orphan GPCR, has garnered significant interest due to its relationship with the endocannabinoid system and its potential roles in immunology, cardiovascular function, and metabolic diseases.[1][2][3] Understanding the pharmacological differences between selective and non-selective ligands is crucial for elucidating the specific functions of GPR18 and for the development of targeted therapeutics.
Overview of GPR18 Ligands
GPR18 is activated by a range of endogenous, phytogenic, and synthetic cannabinoids, many of which also interact with other receptors like the cannabinoid receptors CB1 and CB2, and the putative cannabinoid receptor GPR55.[1] This lack of selectivity has complicated the study of GPR18's precise biological roles.
-
This compound: A synthetic compound from the imidazothiazinone class, identified as the first potent and selective antagonist for GPR18.[1] Its selectivity allows for the specific blockade of GPR18-mediated effects, making it an invaluable tool for research.
-
Non-selective Ligands: This group includes endogenous lipids and synthetic cannabinoids that modulate GPR18 activity but also affect other receptors.
-
N-arachidonoyl glycine (NAGly): An endogenous lipid metabolite of anandamide, widely considered to be an endogenous GPR18 agonist that potently drives cellular migration. However, its ability to activate canonical G protein signaling pathways has been debated in some studies.
-
Abnormal cannabidiol (Abn-CBD): A synthetic, non-psychotropic isomer of cannabidiol that acts as an agonist at both GPR18 and GPR55.
-
Δ⁹-tetrahydrocannabinol (Δ⁹-THC): The primary psychoactive component of cannabis, which acts as a potent agonist at GPR18, in addition to its well-known activity at CB1 and CB2 receptors.
-
O-1918: A synthetic analog of Abn-CBD often used experimentally as a GPR18 antagonist, but it also demonstrates antagonist activity at GPR55 and can act as a biased agonist in certain GPR18 signaling pathways.
-
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters of this compound and common non-selective GPR18 ligands based on published experimental data.
| Ligand | Type | Target(s) | Potency/Affinity at GPR18 |
| This compound | Selective Antagonist | GPR18 | IC₅₀ = 279 nM |
| N-arachidonoyl glycine (NAGly) | Endogenous Agonist | GPR18 | Potent agonist in cell migration and MAPK activation assays at low nM concentrations |
| Abnormal cannabidiol (Abn-CBD) | Non-selective Agonist | GPR18, GPR55 | EC₅₀ < 835 nM |
| Δ⁹-tetrahydrocannabinol (Δ⁹-THC) | Non-selective Agonist | GPR18, CB₁, CB₂, GPR55 | Kᵢ = 0.96 nM |
| O-1918 | Non-selective Antagonist / Biased Agonist | GPR18, GPR55 | Antagonizes cell migration; acts as an agonist in Ca²⁺ and ERK1/2 assays |
| O-1602 | Non-selective Agonist | GPR18, GPR55 | EC₅₀ = 65 nM |
Signaling Pathway Analysis
GPR18 activation can trigger multiple downstream signaling cascades, primarily through Gαi/o and Gαq/11 proteins. Notably, different ligands can exhibit biased agonism , preferentially activating one pathway over another. This phenomenon provides a plausible explanation for some of the conflicting reports in the literature regarding GPR18 activation.
For example, Δ⁹-THC is capable of activating Gαi/o- and Gαq-mediated pathways (leading to ERK1/2 phosphorylation and calcium mobilization, respectively) as well as inducing β-arrestin recruitment. In contrast, ligands like NAGly and Abn-CBD have been shown to stimulate ERK1/2 phosphorylation and calcium mobilization but fail to recruit β-arrestin, indicating a bias away from the β-arrestin pathway. This compound, as an antagonist, blocks these activation pathways.
Caption: GPR18 signaling pathways activated by agonists and blocked by antagonists.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of GPR18 ligands. Below are summaries of key experimental protocols cited in the literature.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay is used to measure the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.
-
Objective: To determine if a ligand acts as an agonist or antagonist at GPR18 via the β-arrestin pathway.
-
Methodology:
-
Use a cell line (e.g., CHO-K1) stably co-expressing GPR18 fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementing enzyme fragment.
-
Culture cells in appropriate media and plate in multi-well plates.
-
Treat cells with varying concentrations of the test compound (e.g., Δ⁹-THC, NAGly). For antagonist testing, pre-incubate cells with the antagonist (e.g., this compound) before adding a known agonist.
-
Incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Add detection reagents containing the chemiluminescent substrate for β-gal.
-
Measure luminescence using a plate reader. An increase in signal indicates β-arrestin recruitment.
-
-
Data Analysis: Plot the luminescence signal against the ligand concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, typically mediated by Gαq coupling.
-
Objective: To assess GPR18 activation through the Gαq pathway.
-
Methodology:
-
Use cells stably expressing GPR18 (e.g., HEK293/GPR18).
-
Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Wash cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add test ligands at various concentrations and immediately measure the change in fluorescence over time.
-
-
Data Analysis: The peak fluorescence intensity following ligand addition is normalized to the baseline. Data are plotted against ligand concentration to calculate EC₅₀ values.
ERK1/2 Phosphorylation Assay (MAPK Assay)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of Gαi/o-coupled receptor activation.
-
Objective: To measure GPR18 activation through the Gαi/o-MAPK pathway.
-
Methodology:
-
Culture GPR18-expressing cells (e.g., HEK293/GPR18) and serum-starve them for several hours to reduce basal phosphorylation levels.
-
Treat cells with test ligands for a short period (e.g., 5-15 minutes).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane (Western Blot), or use an ELISA-based kit.
-
Probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensity using densitometry. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control.
Caption: Experimental workflow for comparing GPR18 ligands.
Conclusion
The development of this compound represents a significant advancement in the study of GPR18. Its high selectivity distinguishes it from non-selective ligands like NAGly, Abn-CBD, and Δ⁹-THC, which act on multiple receptors. This selectivity allows researchers to dissect the specific contributions of GPR18 to various physiological and pathological processes without the confounding effects of activating CB1, CB2, or GPR55. Furthermore, comparing the signaling profiles of these diverse ligands highlights the complexity of GPR18 pharmacology, particularly the concept of biased agonism. The use of this compound in conjunction with non-selective ligands and detailed functional assays will be instrumental in fully unraveling the therapeutic potential of targeting the GPR18 receptor.
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18 - PMC [pmc.ncbi.nlm.nih.gov]
Psb-CB5: An In Vivo Antagonist of the Orphan Receptor GPR18
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo antagonistic effects of Psb-CB5, the first selective antagonist for the GPR18 receptor.[1][2] It is designed to offer an objective comparison with other relevant compounds, supported by experimental data, to aid researchers and professionals in the fields of pharmacology and drug development.
Introduction to this compound
This compound is a potent and selective antagonist of the G protein-coupled receptor 18 (GPR18), a receptor implicated in various physiological and pathological processes, including inflammation, pain, and metabolic disorders.[1][3][4] With an IC50 of 279 nM for GPR18, this compound exhibits significant selectivity over related receptors such as CB1, CB2, and GPR55, making it a valuable tool for elucidating the specific functions of GPR18 in vivo.
Comparative In Vivo Data
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound and comparator compounds.
Table 1: Effects on Experimental Colitis in Mice
| Compound | Dose & Route | Animal Model | Key Findings | Reference |
| This compound | 1 mg/kg, i.c. | TNBS-induced colitis | Did not significantly reduce macroscopic score, but did decrease MPO activity, suggesting a reduction in neutrophil infiltration. | |
| PSB-KK-1415 (GPR18 Agonist) | 1 mg/kg, i.c. | TNBS-induced colitis | Significantly reduced macroscopic score, TNF-α expression, and microscopic score. | |
| Vehicle | 100 µL, i.c. | TNBS-induced colitis | Control group for colitis induction. |
i.c. - intracolonic; MPO - Myeloperoxidase; TNBS - 2,4,6-trinitrobenzenesulfonic acid
Table 2: Effects on Food Intake and Body Weight in a Rat Model of Excessive Eating
| Compound | Dose & Route | Duration | Key Findings | Reference |
| This compound | 1, 3, 10 mg/kg, i.p. | 21 days | Significantly reduced body weight gain compared to the obese control group. This effect was not associated with visceral illness. | |
| PSB-CB27 (GPR18 Antagonist) | 1, 3, 10 mg/kg, i.p. | 21 days | Significantly reduced body weight gain compared to the obese control group, with no signs of visceral illness. | |
| PSB-KK-1415 (GPR18 Agonist) | 1, 3, 10 mg/kg, i.p. | 21 days | Reduced body weight gain, but this was likely due to the induction of gastrointestinal distress. | |
| Rimonabant (CB1 Antagonist) | 10 mg/kg, i.p. | 21 days | Reduced body weight gain, but also induced conditioned taste aversion, suggesting malaise. | |
| Vehicle | i.p. | 21 days | Control group for diet-induced obesity. |
i.p. - intraperitoneal
Experimental Protocols
TNBS-Induced Colitis Model
-
Animals: Male mice.
-
Induction of Colitis: Mice are lightly anesthetized, and 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intracolonically via a catheter.
-
Treatment: this compound or comparator compounds are administered intracolonically once daily for a specified period.
-
Endpoints:
-
Macroscopic Scoring: The colon is excised, and the extent of inflammation, ulceration, and bowel wall thickening is scored.
-
Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colonic tissue, a marker of inflammation.
-
Histological Analysis: Microscopic examination of colonic tissue sections to assess cellular infiltration and tissue damage.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colonic tissue homogenates via methods like Western blot or ELISA.
-
Rat Model of Excessive Eating
-
Animals: Female Wistar rats.
-
Diet: Animals are provided with a highly palatable, high-fat diet to induce excessive eating and weight gain.
-
Treatment: this compound or comparator compounds are administered intraperitoneally daily for 21 days.
-
Endpoints:
-
Body Weight: Monitored throughout the study.
-
Food and Water Intake: Measured daily.
-
Conditioned Taste Aversion: Assessed by measuring the consumption of a saccharin solution paired with drug administration to determine if the compounds induce malaise.
-
Metabolic Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, and liver enzymes (AlAT, AspAT).
-
Visualizing Molecular Pathways and Workflows
GPR18 Signaling Pathway
The G protein-coupled receptor 18 (GPR18) is known to signal through multiple G protein subtypes, leading to the activation of various downstream effector pathways. The endogenous ligand Resolvin D2 (RvD2) has been shown to activate Gαs, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which in turn can phosphorylate STAT3. Other studies suggest coupling to Gαi/o and Gαq/11.
Experimental Workflow for In Vivo Antagonism Study
The following diagram illustrates a typical workflow for an in vivo study designed to confirm the antagonistic properties of a compound like this compound.
Discussion and Conclusion
The available in vivo data confirms that this compound acts as a GPR18 antagonist. In the TNBS-induced colitis model, while it did not resolve macroscopic inflammation to the extent of a GPR18 agonist, its ability to reduce MPO activity suggests a specific role in modulating neutrophil infiltration. In the context of metabolic regulation, this compound demonstrated a clear effect on reducing body weight gain in a model of excessive eating, importantly, without inducing the malaise observed with the CB1 receptor antagonist rimonabant.
The comparator compounds highlight the specificity of this compound's action. The GPR18 agonist PSB-KK-1415 showed beneficial effects in the colitis model but induced adverse gastrointestinal effects in the metabolic study. This contrast underscores the therapeutic potential of GPR18 antagonism for certain conditions.
It is important to note that the pharmacology of some other GPR18 ligands, such as O-1918, is complex, with reports of both antagonistic and biased agonist activity. This highlights the need for well-characterized and selective tools like this compound to dissect the in vivo roles of GPR18.
References
- 1. Effects of GPR18 Ligands on Body Weight and Metabolic Parameters in a Female Rat Model of Excessive Eating | MDPI [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
Comparative Analysis of GPR18 Antagonists: Psb-CB5 vs. PSB-CB27
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent selective antagonists of the G protein-coupled receptor 18 (GPR18): Psb-CB5 and PSB-CB27. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of their performance based on available experimental data.
Introduction
GPR18, an orphan receptor with emerging roles in immunology, inflammation, and cellular migration, has garnered significant interest as a potential therapeutic target. The development of selective antagonists is crucial for elucidating its physiological functions and for the potential development of novel therapeutics. This compound was one of the first selective antagonists to be characterized for this receptor.[1] Subsequently, PSB-CB27 was developed, reportedly with improved selectivity. This guide will delve into a side-by-side comparison of these two compounds, presenting their pharmacological data, the experimental methods used for their characterization, and the signaling pathways they modulate.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and PSB-CB27, focusing on their potency at GPR18 and selectivity against other related cannabinoid receptors.
Table 1: Potency at Human GPR18
| Compound | Assay Type | Parameter | Value |
| This compound | β-arrestin recruitment | IC50 | 279 nM[1] |
| PSB-CB27 | β-arrestin recruitment | IC50 | 650 nM |
| PSB-CB27 | β-arrestin recruitment | pIC50 | 6.2 |
Table 2: Selectivity Profile
| Compound | Target | Parameter | Value/Selectivity Fold |
| This compound | GPR18 | IC50 | 279 nM[2] |
| CB1 | - | >36-fold vs GPR18 | |
| CB2 | - | 14-fold vs GPR18 | |
| GPR55 | - | >36-fold vs GPR18 | |
| PSB-CB27 | GPR18 | IC50 | 650 nM |
| CB1 | Ki | >10 µM | |
| CB2 | Ki | >10 µM | |
| GPR55 | - | No inhibition noted |
Note: Selectivity fold is calculated based on the ratio of IC50 or Ki values.
Experimental Protocols
The characterization of this compound and PSB-CB27 as GPR18 antagonists has primarily relied on in vitro functional assays, with the β-arrestin recruitment assay being a key method.
PathHunter® β-Arrestin Recruitment Assay
This assay is a cell-based functional assay that measures the interaction of β-arrestin with an activated G protein-coupled receptor (GPCR). The methodology for characterizing GPR18 antagonists like this compound and PSB-CB27 typically involves the following steps:
-
Cell Culture: CHO-K1 cells stably co-expressing a ProLink™ (PK)-tagged GPR18 and an Enzyme Acceptor (EA)-tagged β-arrestin are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated overnight to allow for adherence.
-
Compound Preparation: Serial dilutions of the antagonist compounds (this compound or PSB-CB27) are prepared in an appropriate buffer.
-
Antagonist Incubation: The cells are pre-incubated with the antagonist dilutions for a specified period.
-
Agonist Stimulation: An agonist of GPR18, such as Δ9-tetrahydrocannabinol (THC), is added to the wells at a concentration that elicits a submaximal response (typically EC80).
-
Enzyme Complementation: Upon GPR18 activation by the agonist, β-arrestin is recruited to the receptor, forcing the complementation of the PK and EA enzyme fragments, forming a functional β-galactosidase enzyme.
-
Signal Detection: A detection reagent containing a chemiluminescent substrate is added. The active β-galactosidase hydrolyzes the substrate, generating a light signal.
-
Data Analysis: The chemiluminescent signal is measured using a plate reader. The antagonist's potency is determined by fitting the concentration-response data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the GPR18 signaling pathway and a typical experimental workflow for characterizing GPR18 antagonists.
Caption: GPR18 Signaling Pathway.
Caption: Experimental Workflow for GPR18 Antagonist Characterization.
Discussion and Conclusion
Both this compound and PSB-CB27 are valuable tools for investigating the pharmacology of GPR18.
-
This compound was a pioneering selective antagonist for GPR18, demonstrating good potency and selectivity over other cannabinoid receptors. Its characterization has been instrumental in beginning to unravel the physiological roles of GPR18.
-
PSB-CB27 represents a further refinement in the development of GPR18 antagonists. While its IC50 at GPR18 is slightly higher than that of this compound, it exhibits a significantly improved selectivity profile, particularly against the classical cannabinoid receptors CB1 and CB2, where it shows negligible affinity. This enhanced selectivity makes PSB-CB27 a more precise tool for isolating the effects of GPR18 inhibition in complex biological systems. It has also been described as a more complete antagonist of THC-induced GPR18 activation.
References
Psb-CB5: A Comparative Analysis of its Efficacy Across Diverse Cell Types
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of Psb-CB5, a selective antagonist of the G protein-coupled receptor 18 (GPR18), across various cell types. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR18. We present a synthesis of available data on the inhibitory effects of this compound, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism of action and experimental workflows.
Unveiling the Antagonistic Properties of this compound
This compound is a potent and selective antagonist of GPR18, a receptor implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. This compound exhibits an IC50 of 279 nM for GPR18, with significant selectivity over other cannabinoid receptors such as CB1 and CB2, and the related orphan receptor GPR55.[1] This selectivity makes this compound a valuable tool for elucidating the specific roles of GPR18 in cellular signaling.
Comparative Efficacy of this compound: A Data-Driven Overview
The efficacy of this compound has been evaluated in several cellular contexts, ranging from immune cells to cancer cell lines and intestinal epithelial cells. The following tables summarize the quantitative data from these studies, providing a clear comparison of its effects.
| Cell Type/Model | Assay | Endpoint Measured | This compound Concentration/Dose | Observed Effect | Reference |
| Human Spermatozoa | Acrosomal Exocytosis Assay | N-Arachidonylglycine (NAGly)-induced exocytosis | 1 µM | Inhibition of acrosomal exocytosis | --INVALID-LINK-- |
| Mouse Model of Colitis (in vivo) | Myeloperoxidase (MPO) Assay | MPO Activity in Colon Tissue | 1 mg/kg, i.c. | Reduction in MPO activity, indicating decreased neutrophil infiltration and inflammation. | --INVALID-LINK-- |
| Mouse Model of Colitis (in vivo) | Western Blot | TNF-α and IL-6 protein levels in colon tissue | 1 mg/kg, i.c. | No significant change in TNF-α and IL-6 levels compared to the colitis group. | --INVALID-LINK-- |
| MDA-MB-231 (Human Breast Cancer) | Cytotoxicity Assay (Specifics not detailed) | Cell Viability | 3 µM | Used as a GPR18 blocker to study the effects of another compound, suggesting it is active in this cell line. | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the action of this compound and the experimental approaches used to study its effects, we provide the following diagrams generated using the DOT language.
Caption: Antagonistic action of this compound on the GPR18 signaling pathway.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.
β-Arrestin Recruitment Assay
This assay is fundamental for characterizing the antagonist activity of compounds targeting G protein-coupled receptors like GPR18.
Objective: To determine the ability of this compound to inhibit agonist-induced β-arrestin recruitment to the GPR18 receptor.
Materials:
-
CHO-K1 cells stably co-expressing human GPR18 and a β-arrestin-enzyme fragment complementation system.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (in DMSO).
-
GPR18 agonist (e.g., Δ9-THC or a synthetic agonist).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Detection reagents for the enzyme complementation system.
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Seeding: Seed the engineered CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of the GPR18 agonist (typically at its EC80 concentration, predetermined in a separate agonist dose-response experiment).
-
Antagonist Treatment: Add the diluted this compound solutions to the respective wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the GPR18 agonist to all wells (except for the negative control) and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 value for this compound is determined by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the viability of different cell types.
Materials:
-
Target cell lines (e.g., cancer cell lines, normal cell lines).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values for cytotoxicity can be determined if a dose-dependent decrease in viability is observed.
Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.
Objective: To determine the effect of this compound on the clonogenic survival of different cell types.
Materials:
-
Target cell lines.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
6-well plates.
-
Fixation solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
Procedure:
-
Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach.
-
Treatment: Treat the cells with different concentrations of this compound for a specific duration (e.g., 24 hours).
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 7-14 days, or until colonies are visible.
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with the crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Conclusion
This compound is a valuable pharmacological tool for studying the role of GPR18 in various cellular processes. The available data indicates its ability to antagonize GPR18-mediated signaling in different cell types, with demonstrated effects on inflammation and potential applications in cancer research. Further studies directly comparing the efficacy of this compound across a broader range of cell lines, including both cancerous and non-cancerous counterparts, are warranted to fully elucidate its therapeutic potential and selectivity. The provided protocols offer a foundation for researchers to conduct such comparative investigations.
References
Safety Operating Guide
Proper Disposal of Psb-CB5: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Psb-CB5, a selective GPR18 antagonist used in research. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Researchers, scientists, and drug development professionals handling this compound must follow these step-by-step guidelines for its disposal. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its bioactive nature necessitates a cautious approach to waste management.
Chemical and Safety Data Summary
A clear understanding of the properties of this compound is foundational to its safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C20H17ClN2O2S | [1] |
| Molecular Weight | 384.88 g/mol | [1][2][3][4] |
| CAS Number | 1627710-30-8 | |
| Appearance | Solid (powder) | |
| Hazard Classification | Not classified as hazardous |
Experimental Protocol: Deactivation and Disposal of this compound
This protocol outlines a detailed methodology for the deactivation of this compound prior to disposal. Deactivation using activated carbon is a recommended best practice for bioactive compounds that are not otherwise classified as hazardous, as it effectively adsorbs the compound, minimizing its potential to impact the environment.
Materials:
-
This compound waste (solid or in solution)
-
Activated carbon (powdered)
-
Appropriate waste container (e.g., a clearly labeled, sealable container for chemical waste)
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves
-
Chemical fume hood
Procedure:
-
Preparation and PPE: Conduct all disposal procedures within a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
For this compound in Solution:
-
Estimate the amount of this compound in the solution.
-
Add activated carbon to the solution at a ratio of approximately 10:1 (activated carbon to estimated this compound by weight).
-
Stir the mixture gently for at least 2 hours to ensure thorough adsorption.
-
-
For Solid this compound:
-
Dissolve the solid this compound waste in a minimal amount of a suitable solvent (e.g., DMSO, ethanol).
-
Proceed with the steps for deactivating this compound in solution.
-
-
Waste Segregation and Labeling:
-
The mixture containing the deactivated this compound and activated carbon should be collected in a designated chemical waste container.
-
Label the container clearly as "Deactivated this compound Waste (with Activated Carbon)" and include the date.
-
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a separate, sealed bag or container labeled "this compound Contaminated Waste" for disposal as chemical waste.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste containers through your institution's Environmental Health and Safety (EHS) office or equivalent authority. Do not dispose of any this compound waste, either treated or untreated, in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. setac.org [setac.org]
- 3. Recent Advances in Health Benefits of Bioactive Compounds from Food Wastes and By-Products: Biochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Comprehensive Safety and Handling Guide for Psb-CB5
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Psb-CB5. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Identity and Properties
This compound is a selective GPR18 antagonist used in scientific research.[1][2][3][4] It is supplied as a solid and is intended for research use only, not for human or veterinary applications.[2] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols when handling this and any other research chemical.
| Property | Value |
| Chemical Name | (2Z)-2[[3-[(4-Chlorophenyl)methoxy]phenyl]methylene]-6,7-dihydro-5H-imidazo[2,1-b]thiazin-3(2H)-one |
| Molecular Formula | C₂₀H₁₇ClN₂O₂S |
| Molecular Weight | 384.88 g/mol |
| CAS Number | 1627710-30-8 |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO up to 25 mg/mL |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
Appropriate PPE is your primary defense against potential exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing Solid | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat | Recommended to handle in a fume hood or ventilated enclosure |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Recommended to handle in a fume hood |
| General Handling | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Nitrile gloves | Lab coat | N95 respirator if generating dust |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify Identity: Confirm that the product name and CAS number on the label match your order.
-
Log Inventory: Record the date of receipt and quantity in your chemical inventory system.
-
Store Appropriately: Store the container in a designated, well-ventilated, and secure location at -20°C.
Weighing the Solid Compound
-
Work in a Controlled Area: Whenever possible, handle the solid form of this compound within a chemical fume hood or a powder handling enclosure to minimize the risk of inhaling airborne particles.
-
Gather Materials: Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and secondary containment.
-
Don PPE: Wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.
-
Tare the Balance: Place the weighing paper or boat on the balance and tare it.
-
Dispense Carefully: Slowly and carefully dispense the desired amount of this compound onto the weighing paper. Avoid creating dust.
-
Clean Up: After weighing, carefully clean the spatula and the balance area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as chemical waste.
-
Seal and Store: Securely close the primary container of this compound and return it to its designated storage location.
Preparing a Stock Solution
-
Select a Solvent: Based on experimental requirements and solubility data, choose an appropriate solvent. This compound is soluble in DMSO.
-
Work in a Fume Hood: All solution preparation should be conducted in a chemical fume hood to control potential exposure to solvent vapors.
-
Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.
-
Measure Solvent: Using a calibrated pipette or graduated cylinder, measure the required volume of solvent and add it to an appropriately sized volumetric flask or vial.
-
Add Compound: Carefully transfer the weighed this compound powder into the solvent.
-
Dissolve: Gently swirl or vortex the solution until the solid is completely dissolved. Sonication may be used if necessary.
-
Label the Solution: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store Solution: Store the stock solution at the recommended temperature, which is typically -20°C or -80°C for long-term stability.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Unused Solid this compound
-
Unused or unwanted solid this compound should be disposed of as non-hazardous chemical waste according to your institution's guidelines.
-
Do not dispose of solid chemical waste in the regular trash.
Empty Containers
-
Rinse: Triple rinse the empty container with a suitable solvent (e.g., the solvent used for making solutions).
-
Collect Rinsate: The rinsate should be collected and disposed of as chemical waste.
-
Deface Label: Completely remove or deface the label on the empty container to prevent misuse.
-
Dispose: Dispose of the rinsed, defaced container in the appropriate laboratory glassware or solid waste stream as per institutional policy.
Contaminated Consumables
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and paper towels, should be collected in a designated chemical waste container.
Liquid Waste
-
Aqueous solutions of this compound and used solvents containing the compound should be collected in a clearly labeled, sealed, and appropriate liquid waste container.
-
Do not pour chemical waste down the drain unless specifically permitted by your institution's environmental health and safety office.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
